A110
Description
Properties
CAS No. |
1185388-35-5 |
|---|---|
Molecular Formula |
C19H15ClN4O2 |
Molecular Weight |
366.81 |
IUPAC Name |
(R)-4-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)quinoline 1-oxide |
InChI |
InChI=1S/C19H15ClN4O2/c1-13(17-12-23(22-21-17)15-8-6-14(20)7-9-15)26-19-10-11-24(25)18-5-3-2-4-16(18)19/h2-13H,1H3/t13-/m1/s1 |
InChI Key |
SVKHERCOWKMPQO-CYBMUJFWSA-N |
SMILES |
C[C@H](C1=CN(C2=CC=C(Cl)C=C2)N=N1)OC3=C4C=CC=CC4=[N+]([O-])C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A110; A 110; A-110 |
Origin of Product |
United States |
Foundational & Exploratory
Gibberellin A110: An Obscure Player in the Complex World of Plant Hormones
A Technical Overview for Researchers and Drug Development Professionals
Gibberellin A110 (Gthis compound) is a lesser-known member of the large and diverse family of gibberellin plant hormones. While the broader functions of gibberellins in promoting plant growth and development are well-established, specific details regarding the biological role, biosynthesis, and signaling of Gthis compound remain largely uncharacterized in publicly available scientific literature. This guide synthesizes the limited available information on Gthis compound and places it within the broader context of gibberellin biology, highlighting significant gaps in our current understanding.
Identification and Chemical Properties
Gibberellin this compound has been identified in select plant species, including the oil palm (Elaeis guineensis) and spinach (Spinacia oleracea). Its chemical formula is C20H28O5. The identification of Gthis compound has been noted in phytochemical and metabolomic databases, often as part of broader analyses of plant hormone profiles. However, these studies have not delved into the specific functional significance of this particular gibberellin.
The General Function of Gibberellins: A Framework for Understanding Gthis compound
Gibberellins are a class of diterpenoid acids that act as crucial regulators of plant growth and development. Their most well-documented roles include:
-
Stem Elongation: Gibberellins promote cell division and elongation in stem tissues, leading to increased plant height.
-
Seed Germination: They break seed dormancy and promote the mobilization of stored food reserves necessary for embryo growth.
-
Flowering and Fruit Development: Gibberellins can influence the transition to flowering and are involved in fruit set and growth.
-
Leaf Expansion: They contribute to the expansion of leaves, thereby increasing the photosynthetic capacity of the plant.
Given that Gthis compound is structurally a gibberellin, it is plausible that it partakes in one or more of these classical gibberellin responses. However, without dedicated experimental evidence, its specific role, potency, and potential tissue-specific functions remain speculative. It could be a bioactive hormone, an intermediate in the biosynthesis of other active gibberellins, or an inactive catabolite.
Gibberellin Biosynthesis and Signaling: A Generalized Pathway
The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway starts from geranylgeranyl diphosphate (GGDP) and proceeds through a series of enzymatic steps to produce a variety of gibberellin structures.
A Simplified Overview of Gibberellin Biosynthesis
Caption: Generalized pathway of gibberellin biosynthesis in plants.
The signaling pathway for gibberellins involves the perception of the hormone by a soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The removal of DELLA proteins allows for the expression of genes that drive various growth and developmental processes.
The Core Gibberellin Signaling Cascade
Endogenous Gibberellin A110 in Spinach: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Spinach (Spinacia oleracea) has been a model organism for studying gibberellin metabolism and its regulation by environmental cues such as photoperiod. While numerous gibberellins have been identified and quantified in spinach, this whitepaper focuses on the current state of knowledge regarding the endogenous levels of a specific gibberellin, GA110. Despite its confirmed presence, quantitative data on the endogenous concentrations of Gthis compound in spinach remain elusive in published literature. This document provides a comprehensive overview of the known gibberellins in spinach, details the analytical methodologies for their quantification, and presents the established gibberellin signaling pathway. The absence of quantitative data for Gthis compound highlights a knowledge gap and a potential area for future research.
Endogenous Gibberellin Profile in Spinach
While the primary focus of this paper is Gibberellin this compound, it is important to contextualize its presence within the broader gibberellin profile of spinach. A significant body of research has been dedicated to identifying and quantifying various GAs in spinach, particularly in relation to photoperiod-induced flowering. To date, the presence of Gthis compound (2β-hydroxy-GA12) in spinach has been confirmed. However, peer-reviewed studies providing quantitative data on its endogenous levels are not currently available.
In contrast, extensive quantitative data exists for other key gibberellins in the spinach metabolic pathway. These gibberellins are typically quantified in nanograms per gram of fresh or dry weight. The table below summarizes the reported levels of several endogenous gibberellins in spinach under different photoperiodic conditions.
| Gibberellin | Tissue | Photoperiod | Concentration (ng/g dry weight) | Reference |
| GA53 | Shoots | Short Day (8h light) | ~15 | [1] |
| GA53 | Shoots | Long Day (8h light + 8h supplemental) | ~5 | [1] |
| GA44 | Shoots | Short Day (8h light) | ~10 | [1] |
| GA44 | Shoots | Long Day (8h light + 8h supplemental) | ~8 | [1] |
| GA19 | Shoots | Short Day (8h light) | ~50 | [1] |
| GA19 | Shoots | Long Day (8h light + 8h supplemental) | ~20 | [1] |
| GA20 | Shoots | Short Day (8h light) | ~5 | [1] |
| GA20 | Shoots | Long Day (8h light + 8h supplemental) | ~25 | [1] |
| GA29 | Shoots | Short Day (8h light) | ~30 | [1] |
| GA29 | Shoots | Long Day (8h light + 8h supplemental) | ~15 | [1] |
| GA1 | Shoots | Long Day (8h light + 8h supplemental) | Present (not quantified) | |
| GA8 | Shoots | Long Day (8h light + 8h supplemental) | Present (not quantified) |
Experimental Protocols
The quantification of endogenous gibberellins in plant tissues is a meticulous process involving extraction, purification, and analysis. The following protocols are a synthesis of methodologies reported in studies on gibberellins in spinach.
Extraction and Purification of Gibberellins
-
Tissue Homogenization : Plant tissue (e.g., shoots, leaves) is frozen in liquid nitrogen and ground to a fine powder.
-
Solvent Extraction : The powdered tissue is extracted with 80% methanol containing an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent oxidation of the gibberellins. This is typically done overnight at a low temperature (e.g., 4°C).
-
Internal Standards : To account for losses during purification and to enable accurate quantification, a suite of deuterated or ¹³C-labeled gibberellin internal standards is added to the extract.
-
Filtration and Concentration : The extract is filtered to remove solid debris and then concentrated under reduced pressure.
-
Partitioning : The aqueous extract is partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The pH of the aqueous phase is then adjusted to acidic (e.g., pH 2.5) and partitioned against an organic solvent such as ethyl acetate to extract the acidic gibberellins.
-
Solid-Phase Extraction (SPE) : The ethyl acetate fraction is dried and redissolved in a small volume of solvent for further purification using SPE cartridges. A common choice is a C18 reverse-phase cartridge to separate gibberellins from more polar and non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC) : The sample is further purified and fractionated by HPLC, often using a reverse-phase C18 column with a gradient of methanol or acetonitrile in water. Fractions corresponding to the retention times of known gibberellins are collected.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization : The purified gibberellin fractions are derivatized to increase their volatility for GC analysis. This is typically achieved by methylation with diazomethane followed by trimethylsilylation.
-
GC-MS Analysis : The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different gibberellins based on their retention times, and the MS provides mass spectral data for identification and quantification.
-
Selected Ion Monitoring (SIM) : For accurate quantification, the mass spectrometer is operated in SIM mode, where it monitors specific ions characteristic of each gibberellin and its corresponding internal standard. The ratio of the peak areas of the endogenous gibberellin to its internal standard is used to calculate the concentration of the endogenous compound.
Visualizations
Experimental Workflow for Gibberellin Analysis
Caption: Workflow for the extraction, purification, and analysis of endogenous gibberellins.
Gibberellin Signaling Pathway
Caption: Simplified model of the gibberellin signaling pathway in plants.
Conclusion and Future Directions
The identification of Gibberellin this compound in spinach signifies its involvement in the complex gibberellin metabolic network of this species. However, the lack of quantitative data on its endogenous levels presents a clear gap in our understanding. Future research should prioritize the development of analytical methods to accurately quantify Gthis compound in various spinach tissues and under different physiological conditions. This would enable a more complete understanding of its biosynthetic and catabolic pathways and its potential role in regulating plant growth and development, particularly in response to environmental signals like photoperiod. Such knowledge would be invaluable for researchers in plant science and could have implications for agricultural applications and the development of plant growth regulators.
References
In-depth Technical Guide on the Role of Gibberellin in Oil Palm Development: A Focus on Gibberellic Acid (GA3) due to Limited Data on Gibberellin A110
A Note to the Reader: While the initial request specified a focus on Gibberellin A110 (Gthis compound), a comprehensive review of the current scientific literature reveals a significant gap in research specifically detailing the role and effects of Gthis compound on oil palm (Elaeis guineensis) development. Although Gthis compound has been identified in the sap of oil palm, there is a lack of published studies with quantitative data, experimental protocols, or specific signaling pathways related to its application in this species.
Therefore, to provide a valuable and data-supported technical guide for researchers, this document will focus on the well-researched effects of a closely related and commercially significant gibberellin, Gibberellic Acid (GA3) , on oil palm development. The principles of gibberellin action and the experimental methodologies described herein may serve as a foundational framework for future investigations into Gthis compound.
Introduction to Gibberellins in Plant Development
Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] The bioactivity of different GAs varies, and their levels are tightly controlled through biosynthesis and catabolism within the plant.
The general mechanism of GA action involves the perception of the GA signal by a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2] This binding event leads to a conformational change that promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as growth repressors.[3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for degradation via the 26S proteasome pathway.[3][4] The removal of DELLA proteins derepresses the expression of GA-responsive genes, leading to various growth and developmental responses.
Quantitative Effects of Gibberellic Acid (GA3) on Oil Palm
Studies on the exogenous application of GA3 to oil palm have demonstrated its potential to influence fruit development, bunch characteristics, and post-harvest quality. The following tables summarize the key quantitative findings from available research.
| Parameter | GA3 Concentration | Observation | Source |
| Fruit Bunch Weight | 1 ml/l and 2 ml/l | Increased fruit bunch weight when applied 15 days before harvest. | [5][6] |
| 1.5 ml/l | Less effective in increasing fruit bunch weight compared to 1 ml/l and 2 ml/l concentrations. | [5] | |
| Fruit Loss (Post-Harvest) | 12.5 ppm and 25 ppm | Reduced fruit loss from fresh fruit bunches (FFB) for up to 6 days after application. | |
| Respiration Rate (Post-Harvest) | 12.5 ppm, 25 ppm, and 37.5 ppm | Reduced respiration rate of FFB, indicating a delay in ripening. | |
| Oil Content | 12.5 ppm, 25 ppm, and 37.5 ppm | Increased oil content in the fruit mesocarp. | |
| Free Fatty Acid (FFA) Content | 12.5 ppm, 25 ppm, and 37.5 ppm | Stabilized FFA content, indicating a delay in oil quality deterioration. |
Experimental Protocols for GA3 Application in Oil Palm Research
The following are generalized experimental protocols derived from studies on GA3 application in oil palm. These can serve as a starting point for designing new experiments.
Field Application to Influence Fruit Bunch Yield
-
Objective: To assess the effect of GA3 on the weight of oil palm fruit bunches.
-
Materials:
-
Gibberellic acid (GA3) commercial formulation (e.g., Cytozyme).
-
Sprayer for hormone application.
-
Mature oil palms with developing fruit bunches.
-
-
Methodology:
-
Prepare different concentrations of GA3 solution (e.g., 1 ml/l, 1.5 ml/l, and 2 ml/l) in water.
-
Select a randomized block design with multiple replicate palms for each treatment and a control group (no GA3 application).
-
Apply the GA3 solutions directly to the fruit bunches at specific times before the anticipated harvest date (e.g., 15 days and 30 days prior).[5]
-
At the time of harvest, measure the weight of the fruit bunches from each treated and control palm.
-
Analyze the data using statistical methods such as ANOVA to determine the significance of the treatments.[5]
-
Post-Harvest Application to Assess Fruit Quality
-
Objective: To determine the effect of GA3 on the physical and chemical quality of fresh fruit bunches (FFB) after harvest.
-
Materials:
-
Gibberellic acid (GA3).
-
Freshly harvested oil palm fruit bunches.
-
Equipment to measure respiration rate, fruit firmness, and oil quality (e.g., gas analyzer, penetrometer, and laboratory equipment for FFA analysis).
-
-
Methodology:
-
Prepare GA3 solutions at various concentrations (e.g., 0, 12.5, 25, and 37.5 ppm).
-
Use a randomized complete block design for the harvested FFB.
-
Apply the GA3 solutions to the FFB, ensuring even coverage.
-
Store the treated and control bunches under controlled conditions.
-
At regular intervals (e.g., daily for 6 days), measure parameters such as:
-
Fruit loss (number of detached fruits).
-
Respiration rate.
-
Fruit moisture and firmness.
-
Oil content.
-
Free fatty acid (FFA) content.
-
-
Statistically analyze the collected data to evaluate the impact of different GA3 concentrations.
-
Visualizing Gibberellin Signaling and Experimental Logic
The following diagrams, created using the DOT language, illustrate the generalized gibberellin signaling pathway and a typical experimental workflow for studying the effects of gibberellins on oil palm.
Caption: Generalized Gibberellin Signaling Pathway.
Caption: Experimental Workflow for GA Application in Oil Palm.
Future Directions and the Potential Role of Gthis compound
The lack of specific research on Gibberellin this compound in oil palm presents a significant opportunity for future studies. Key research questions to address include:
-
What are the endogenous levels of Gthis compound in different tissues of the oil palm (e.g., leaves, roots, inflorescences, and developing fruits) and how do they change throughout development?
-
Does exogenous application of Gthis compound have similar, different, or more potent effects compared to GA3 on oil palm yield and quality parameters?
-
What is the specific biosynthetic pathway of Gthis compound in oil palm, and which genes are involved?
-
Does Gthis compound interact with the known components of the gibberellin signaling pathway (GID1, DELLA proteins) in oil palm?
Answering these questions will be crucial for a comprehensive understanding of gibberellin-mediated regulation of oil palm development and could lead to new strategies for improving crop productivity and quality. For professionals in drug development, while the direct application to human health is not immediately apparent, understanding the biosynthesis and regulation of complex organic molecules like gibberellins in a commercially important plant can provide insights into natural product synthesis and biochemical pathways that may have broader implications.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. gemawiralodra.unwir.ac.id [gemawiralodra.unwir.ac.id]
- 4. Effect of gibbrellic acid on the yield of oil palm – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Gibberellin this compound [agrikaido.com]
- 6. j-tropical-crops.com [j-tropical-crops.com]
The Role of C₂₀-Gibberellin 2-Oxidases in the Inactivation of GA₁₂: A Technical Guide to the Biosynthesis of Gibberellin A₁₁₀
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Gibberellin A₁₁₀ (GA₁₁₀), a key inactivation step within the broader gibberellin (GA) metabolic pathway. Gibberellins are critical phytohormones that regulate numerous aspects of plant growth and development, making the enzymes that control their levels prime targets for agricultural and biotechnological applications. This document details the specific conversion of the precursor GA₁₂ to the inactive GA₁₁₀, focusing on the enzymes involved, quantitative data from genetic studies, and detailed experimental protocols for further research.
Data Presentation: Quantitative Analysis of Gibberellin Levels
The biosynthesis of GA₁₁₀ is a catabolic reaction that reduces the pool of available C₂₀ gibberellins, thereby decreasing the production of bioactive GAs like GA₄. This inactivation is primarily catalyzed by a specific class of GA 2-oxidases. In the model organism Arabidopsis thaliana, two key enzymes, AtGA2ox7 and AtGA2ox8, have been identified as responsible for the 2β-hydroxylation of C₂₀-GAs.
While specific enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the conversion of GA₁₂ to GA₁₁₀ by AtGA2ox7 and AtGA2ox8 are not extensively documented in publicly available literature, the functional consequence of their activity has been quantified through the analysis of mutant lines. The following table summarizes the endogenous levels of key gibberellins in wild-type Arabidopsis compared to mutants with hyperactivated expression of AtGA2ox7 and AtGA2ox8 (activation-tagged lines). This data clearly demonstrates the potent effect of these enzymes on the gibberellin pool, leading to a significant reduction in bioactive GAs and their precursors.
| Gibberellin | Wild-Type (Ws) (ng/g dry weight) | AtGA2ox7ACT (ng/g dry weight) | AtGA2ox8ACT (ng/g dry weight) |
| GA₁₂ | 1.3 | 0.8 | 0.4 |
| GA₁₅ | 0.2 | 0.1 | 0.1 |
| GA₂₄ | 1.1 | 0.2 | 0.1 |
| GA₉ | 1.2 | 0.2 | 0.1 |
| GA₄ | 0.9 | < 0.1 | < 0.1 |
| GA₃₄ | 1.5 | 0.4 | 0.3 |
| GA₅₁ | 0.1 | 0.1 | 0.1 |
Table adapted from Schomburg et al. (2003), The Plant Cell.[1]
Gibberellin A₁₁₀ Biosynthesis Pathway
The formation of Gibberellin A₁₁₀ represents a critical side branch of the main gibberellin biosynthesis pathway, serving as an inactivation step. The pathway begins with the synthesis of ent-kaurene in the plastid, which is then sequentially oxidized in the endoplasmic reticulum to form GA₁₂, the first gibberellin in the pathway. In the cytosol, GA₁₂ can either proceed down the pathway towards bioactive forms or be inactivated. The conversion to GA₁₁₀ is a single-step 2β-hydroxylation of GA₁₂.
Caption: Gibberellin A₁₁₀ Biosynthesis Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments required to study the biosynthesis of GA₁₁₀.
Protocol for Heterologous Expression and Enzymatic Assay of AtGA2ox7/8
This protocol describes the expression of AtGA2ox enzymes in E. coli and the subsequent assay to determine their activity on the substrate GA₁₂.
3.1.1 Cloning and Expression:
-
Amplify the full-length coding sequence of AtGA2ox7 or AtGA2ox8 from Arabidopsis thaliana cDNA.
-
Clone the amplified cDNA into an E. coli expression vector, such as pET-28a, which adds a polyhistidine tag for purification.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 50 mL liquid culture of the transformed bacteria at 37°C to an OD₆₀₀ of 0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubate for 4 hours at 28°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the cell pellet in a lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication.
-
Centrifuge the lysate at 15,000 x g for 20 minutes to pellet cell debris. The supernatant contains the crude protein extract. For higher purity, the protein can be purified using a Ni-NTA affinity column.
3.1.2 Enzymatic Assay:
-
Prepare the reaction mixture in a microfuge tube: 80 µL of 50 mM Tris-HCl buffer (pH 7.5), 10 µL of 20 mM 2-oxoglutarate, 10 µL of 20 mM Ascorbate, 10 µL of 20 mM FeSO₄, and 10 µL of crude protein extract.
-
Initiate the reaction by adding 1 µL of [¹⁴C]GA₁₂ (or another labeled GA substrate).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 20 µL of 1M HCl.
-
Extract the gibberellins by adding 200 µL of ethyl acetate, vortexing, and centrifuging. Collect the upper organic phase. Repeat the extraction twice.
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen.
-
Resuspend the sample in 50% methanol for analysis.
-
Separate the substrate and product using reverse-phase HPLC with an online radioactivity detector. The retention times of the product can be compared to a known GA₁₁₀ standard.
References
Chemical structure and properties of Gibberellin A110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A110 (Gthis compound) is a naturally occurring C20-gibberellin, a class of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development. First identified in Oil Palm (Elaeis guineensis) and Spinach (Spinacia oleracea), its structure has been elucidated as 2β-hydroxy-GA12[1][2]. As the 2β-hydroxylated form of Gibberellin A12 (GA12), the universal precursor to all other gibberellins in higher plants, Gthis compound is positioned at a key metabolic crossroads. This guide provides a comprehensive overview of the chemical structure, properties, and putative biological role of Gibberellin this compound, based on available scientific literature.
Chemical Structure and Properties
Gibberellin this compound is a tetracyclic diterpenoid carboxylic acid belonging to the C20-gibberellin 6-carboxylic acids class[1]. Its core structure is the ent-gibberellane skeleton.
Chemical Structure
The systematic IUPAC name for Gibberellin this compound is (1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0¹,⁹.0³,⁸]pentadecane-2,4-dicarboxylic acid. The key structural feature that distinguishes it from its immediate precursor, GA12, is the presence of a hydroxyl group at the 2β position.
Physicochemical and Spectroscopic Data
Quantitative data for Gthis compound is limited, with much of the detailed spectroscopic information contained within its primary identification paper. The identity of Gthis compound was originally confirmed by comparing the gas chromatography-mass spectrometry (GC-MS) data of the trimethylsilyl (TMS) ether methyl ester derivative of the natural isolate with that of a chemically synthesized standard[1].
| Property | Value | Source |
| Molecular Formula | C20H28O5 | [2] |
| Average Molecular Weight | 348.44 g/mol | [2] |
| Monoisotopic Molecular Weight | 348.193674002 Da | |
| CAS Registry Number | 202057-27-0 | |
| Chemical Class | C20-Gibberellin 6-carboxylic acid | |
| Synonym | 2β-hydroxy-GA12 | [1] |
| SMILES | [H][C@@]12CC[C@@H]3C[C@]1(CC3=C)--INVALID-LINK--[C@@]1([H])[C@@]2(C)C--INVALID-LINK--C[C@@]1(C)C(O)=O | |
| InChI Key | SFGDEUSMQMGAFH-MJPABCAUSA-N |
Biological Role and Mechanism of Action
Position in the Gibberellin Biosynthetic Pathway
Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a multi-step pathway involving enzymes in the plastid, endoplasmic reticulum, and cytosol. The formation of GA12, a C20-gibberellin, is a central step, as it is the first compound with the characteristic gibberellin structure and serves as the substrate for two parallel pathways: the 13-hydroxylation pathway and the non-13-hydroxylation pathway, which lead to the various bioactive GAs.
Gibberellin this compound is formed by the 2β-hydroxylation of GA12. This reaction is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox).
Inferred Biological Activity: A Deactivation Product
While direct bioassay data for Gthis compound is not widely reported, its structure strongly suggests it is an inactive or deactivated form of gibberellin. In the GA metabolic pathway, 2β-hydroxylation is a primary mechanism for hormone deactivation. For instance, the highly bioactive GA1 and GA4 are deactivated by 2β-hydroxylation to the inactive GA8 and GA34, respectively. Therefore, it is highly probable that Gthis compound (2β-hydroxy-GA12) represents the deactivation of the precursor GA12, preventing it from being converted into bioactive forms. This mechanism is a key part of the homeostatic regulation of active gibberellin levels within the plant.
The Gibberellin Signaling Pathway
The canonical gibberellin signaling pathway operates on a de-repression mechanism. In the absence of bioactive GA, DELLA proteins, which are nuclear-localized transcriptional regulators, act as potent growth repressors by binding to and inhibiting transcription factors (like PIFs) required for GA-responsive gene expression.
When a bioactive GA (e.g., GA1, GA4) is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then undergoes a conformational change that allows it to bind to the DELLA protein. This new GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The destruction of the DELLA repressor allows the previously inhibited transcription factors to become active, leading to the expression of GA-responsive genes and subsequent physiological effects like stem elongation and seed germination.
Given that Gthis compound is likely an inactive metabolite, it is not expected to bind to the GID1 receptor with any significant affinity and therefore would not trigger the degradation of DELLA proteins or initiate the signaling cascade.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Gthis compound are described in the primary literature by Owen et al. (1998)[1]. The general workflow involves extraction from plant material, purification using various chromatographic techniques, derivatization, and analysis by combined gas chromatography-mass spectrometry (GC-MS).
General Workflow for Gthis compound Analysis
The structural confirmation of Gthis compound relied on a comparison between the natural product and a synthetic standard. The synthesis itself was a complex, 24-step sequence starting from gibberellic acid (GA3)[1].
Key Methodologies
-
Extraction and Purification: Gibberellins are typically extracted from homogenized plant tissues using polar solvents like methanol or acetone, followed by partitioning against less polar solvents to remove lipids. Purification is achieved through techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
-
Chemical Synthesis: The synthesis of the Gthis compound standard was a crucial step for unambiguous identification. The full details of this multi-step synthesis are provided in the supplementary materials of the original publication[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxyl groups of gibberellins are typically derivatized to their methyl esters, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This increases their volatility and thermal stability. The mass spectrum of the derivatized natural isolate is then compared to the spectrum of the derivatized synthetic standard. A perfect match in retention time and fragmentation pattern confirms the structure[1].
Conclusion
Gibberellin this compound is structurally defined as 2β-hydroxy-GA12, a derivative of the central gibberellin precursor, GA12. Its discovery in Elaeis guineensis and Spinacia oleracea adds to the known diversity of gibberellin metabolism in higher plants. Based on its structure and the established role of 2β-hydroxylation in gibberellin biochemistry, Gthis compound is concluded to be a product of a deactivation pathway. It represents a mechanism by which plants can regulate the pool of GA12 available for conversion into biologically active hormones, thereby controlling growth and development. Further research, including direct bioassays and studies on the expression of the specific GA 2-oxidase responsible for its synthesis, would provide definitive confirmation of its role and regulatory importance in plant physiology.
References
Gibberellin A110: An In-depth Technical Guide on the Core Mechanism of Action in Plant Cells
Disclaimer: Information regarding the specific mechanism of action and quantitative biological data for Gibberellin A110 (Gthis compound) is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for bioactive gibberellins, which is the framework within which Gthis compound is presumed to function.
Introduction
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] As of 2020, over 130 different gibberellins have been identified in plants, fungi, and bacteria, each designated with a number (e.g., GA1, GA2, etc.).[1] Gibberellin this compound was first identified in Elaeis guineensis (oil palm) and Spinacia oleracea (spinach).[3] It is a C20-gibberellin, a class that typically serves as precursors to the more biologically active C19-gibberellins.
This technical guide will detail the core mechanism of action of bioactive gibberellins in plant cells, providing a foundational understanding for researchers, scientists, and drug development professionals.
The Core Gibberellin Signaling Pathway
The canonical gibberellin signaling pathway operates on a derepression mechanism. In the absence of bioactive GAs, a family of nuclear proteins known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting plant growth. The presence of bioactive GAs triggers a signaling cascade that leads to the degradation of these DELLA proteins, thus allowing for the expression of genes that promote growth and development.
The key components of this pathway are:
-
Gibberellin (GA): The signaling molecule.
-
GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor for GA.
-
DELLA Proteins: A family of nuclear transcriptional regulators that act as repressors of GA responses.
-
SCF Complex (SKP1-Cullin-F-box): An E3 ubiquitin ligase complex.
-
26S Proteasome: A cellular machinery for protein degradation.
Perception of the Gibberellin Signal
Bioactive gibberellin molecules diffuse into the nucleus where they bind to the GID1 receptor. This binding event induces a conformational change in the GID1 protein, which enhances its affinity for DELLA proteins.
Formation of the GA-GID1-DELLA Complex
The GA-bound GID1 receptor then interacts with a DELLA protein, forming a stable GA-GID1-DELLA ternary complex. The formation of this complex is the central event in GA signaling.
Ubiquitination and Degradation of DELLA Proteins
The formation of the GA-GID1-DELLA complex facilitates the interaction of the DELLA protein with an F-box protein component of the SCF E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination of the DELLA protein. Polyubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome.
Derepression of Gene Expression
The degradation of DELLA proteins removes their repressive effect on transcription factors that regulate the expression of GA-responsive genes. These transcription factors can then bind to the promoter regions of their target genes, initiating transcription and leading to various physiological responses, such as cell elongation and division.
Quantitative Data
Due to the limited availability of specific quantitative data for Gibberellin this compound, the following tables present generalized data for bioactive gibberellins to illustrate the types of quantitative information relevant to their mechanism of action.
Table 1: Representative Binding Affinities of Bioactive Gibberellins to GID1 Receptors
| Gibberellin | Plant Species | GID1 Isoform | Dissociation Constant (Kd) |
| GA4 | Arabidopsis thaliana | AtGID1a | ~30 nM |
| GA4 | Oryza sativa (Rice) | OsGID1 | ~50 nM |
| GA1 | Arabidopsis thaliana | AtGID1a | ~100 nM |
| GA3 | Oryza sativa (Rice) | OsGID1 | ~200 nM |
Note: These are approximate values from various studies and can vary based on experimental conditions.
Table 2: Example of Dose-Dependent Effect of a Bioactive Gibberellin on a Physiological Response
| Gibberellin Concentration (µM) | Hypocotyl Elongation in Arabidopsis thaliana (mm) |
| 0 (Control) | 2.5 ± 0.3 |
| 0.01 | 4.2 ± 0.4 |
| 0.1 | 7.8 ± 0.6 |
| 1 | 12.5 ± 0.8 |
| 10 | 13.0 ± 0.7 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
The study of gibberellin signaling involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro GA-GID1-DELLA Interaction Assay (Yeast Two-Hybrid)
Objective: To determine the interaction between GID1 and DELLA proteins in the presence or absence of gibberellin.
Methodology:
-
Vector Construction: The coding sequence of the GID1 protein is cloned into a yeast expression vector containing a DNA-binding domain (BD), and the coding sequence of the DELLA protein is cloned into a vector with a transcriptional activation domain (AD).
-
Yeast Transformation: Both constructs (BD-GID1 and AD-DELLA) are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter with binding sites for the BD.
-
Interaction Assay: The transformed yeast cells are plated on a selective medium lacking histidine (-His) and containing different concentrations of the gibberellin to be tested (e.g., Gthis compound).
-
Data Analysis: Yeast growth on the -His medium indicates a direct interaction between GID1 and DELLA, which activates the HIS3 reporter gene. The strength of the interaction can be quantified by measuring the activity of the lacZ reporter gene using a colorimetric assay (e.g., ONPG assay).
Cell-Free DELLA Degradation Assay
Objective: To demonstrate the GA-dependent degradation of DELLA proteins.
Methodology:
-
Protein Expression and Purification: Recombinant DELLA protein (e.g., tagged with GST or His) and GID1 protein are expressed in and purified from E. coli.
-
Preparation of Plant Cell Extract: A crude protein extract is prepared from a plant tissue known to have an active ubiquitin-proteasome system (e.g., cauliflower florets or tobacco BY-2 cells).
-
Degradation Reaction: The purified DELLA and GID1 proteins are incubated with the plant cell extract in a reaction buffer containing ATP, an ATP-regenerating system, and the gibberellin of interest. Control reactions are set up without GA or with a proteasome inhibitor (e.g., MG132).
-
Analysis of Degradation: Aliquots of the reaction are taken at different time points and subjected to SDS-PAGE and western blotting using an antibody against the DELLA protein tag. The disappearance of the DELLA protein band over time indicates its degradation.
Mandatory Visualizations
Gibberellin Signaling Pathway
Caption: The core gibberellin signaling pathway in plant cells.
Experimental Workflow for Yeast Two-Hybrid Assay
Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.
Conclusion
The mechanism of action for bioactive gibberellins is a well-characterized signaling pathway that is fundamental to plant growth and development. While specific data for Gibberellin this compound is limited, it is highly probable that it functions within this established framework, likely as a precursor to a more active C19-gibberellin or potentially having weak bioactivity itself. Further research is required to elucidate the precise role and quantitative effects of Gthis compound in plant cells. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for investigating the biological activity of Gthis compound and other gibberellins.
References
A Technical Guide to Gibberellin A110: Current Research and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research on Gibberellin A110 (Gthis compound) and the broader family of gibberellins. While specific research on Gthis compound is limited, this document extrapolates from the extensive knowledge of gibberellin biosynthesis, signaling, and analytical techniques to provide a foundational understanding for researchers and professionals in drug development.
Introduction to Gibberellin this compound
Gibberellin this compound is a naturally occurring plant hormone belonging to the large and diverse family of gibberellins (GAs), which are tetracyclic diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development.[1] Gthis compound was first identified in Elaeis guineensis (African oil palm) and Spinacia oleracea (spinach).[2] It is classified as a C20-gibberellin 6-carboxylic acid.
Physicochemical Properties of Gibberellin this compound
A summary of the known physicochemical properties of Gthis compound is presented in the table below. This information is critical for the development of analytical methods and for understanding its biological activity.
| Property | Value | Reference |
| Molecular Formula | C20H28O5 | [2] |
| Molecular Weight | 348.44 g/mol | [2] |
| Chemical Class | C20-gibberellin 6-carboxylic acids |
Gibberellin Biosynthesis
Gibberellins are synthesized through a complex pathway that is highly regulated by both developmental and environmental cues.[3] The biosynthesis of GAs in higher plants occurs in three main stages, localized in different cellular compartments: plastids, the endoplasmic reticulum, and the cytosol.[3]
The General Gibberellin Biosynthetic Pathway
The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP) in proplastids.[4] Subsequently, ent-kaurene is converted to GA12 in the endoplasmic reticulum through the action of cytochrome P450 monooxygenases.[4] In the cytoplasm, GA12 is then converted into the various bioactive GAs and their intermediates through a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases and GA 3-oxidases.[4][5] The pathway can branch at GA12, leading to the formation of 13-hydroxylated GAs (like GA1) or non-13-hydroxylated GAs (like GA4).[6]
A simplified diagram of the major gibberellin biosynthetic pathways in higher plants.
Gibberellin Signaling Pathway
The gibberellin signaling pathway is a well-characterized cascade that ultimately leads to the regulation of gene expression for various growth and developmental processes.[5] The core of this pathway involves the derepression of a signaling cascade.
In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, act as repressors of GA responses.[7] They achieve this by interacting with and inhibiting phytochrome interacting factors (PIFs) and other transcription factors.[7] When bioactive GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][8] This GA-GID1 complex then interacts with the DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, mediated by an F-box protein (SCFSLY1/GID2).[4] The degradation of DELLA proteins releases the PIFs and other transcription factors, allowing them to activate the expression of GA-responsive genes.[7]
The core gibberellin signaling pathway, illustrating the derepression mechanism.
Experimental Protocols for Gibberellin Analysis
The accurate quantification of gibberellins in plant tissues is challenging due to their low concentrations and the complexity of the plant matrix.[9] Various analytical methods have been developed to address these challenges.
Extraction and Purification
A general workflow for the extraction and purification of gibberellins from plant tissues is outlined below.
A general experimental workflow for the extraction and purification of gibberellins.
Detailed Methodology:
-
Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract the powder with a cold solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted gibberellins.
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds. Elute the gibberellins with a suitable solvent, such as methanol.
-
HPLC Fractionation: For complex samples, further purification can be achieved by reverse-phase HPLC.
-
Analysis: The purified fractions are then analyzed using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Analytical Techniques
The following table summarizes the key analytical techniques used for the quantification of gibberellins.
| Technique | Principle | Advantages | Disadvantages | Detection Limit | Reference |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection of precursor and product ions. | High sensitivity and selectivity, suitable for a wide range of GAs. | Requires expensive instrumentation. | pg/mL range (e.g., 1.05 pg/mL) | [10] |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High resolution and sensitivity. | Requires derivatization of GAs, which can be time-consuming. | - | |
| Immunoassay | Utilizes the specific binding of antibodies to gibberellins. | Simple, high-throughput, and does not require expensive equipment. | Can have cross-reactivity with other GAs, lower specificity than MS-based methods. | pg/mL range (e.g., 20.05 pg/mL) | [11] |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility in a capillary, coupled with mass spectrometry. | Rapid analysis, requires small sample volumes. | Lower sensitivity compared to LC-MS/MS for some applications. | - | [11] |
Biological Roles of Gibberellins
Gibberellins are involved in a wide array of physiological processes throughout the plant life cycle. Understanding these roles is fundamental for applications in agriculture and drug development. Key functions include:
-
Stem Elongation: GAs promote cell division and elongation in stems.[12]
-
Seed Germination: They are crucial for breaking seed dormancy and promoting germination by mobilizing stored food reserves.[13][14][15]
-
Flowering: In many plant species, GAs are required for the transition from vegetative growth to flowering.[16]
-
Fruit Development: GAs influence fruit set, growth, and development.[12]
-
Leaf Expansion: They contribute to the expansion of leaves.[12]
Future Directions in Gibberellin this compound Research
While the general framework of gibberellin research provides a strong foundation, specific investigations into Gibberellin this compound are needed. Future research should focus on:
-
Elucidating the specific biosynthetic pathway leading to Gthis compound.
-
Identifying the specific biological activity of Gthis compound and its role in plant development, particularly in the species in which it has been identified.
-
Determining the receptor binding affinity of Gthis compound to understand its signaling potential.
-
Developing specific antibodies and analytical standards for the accurate and sensitive quantification of Gthis compound in various biological matrices.
This in-depth guide serves as a starting point for researchers and professionals interested in Gibberellin this compound. By leveraging the extensive knowledge of the gibberellin family and employing the detailed methodologies outlined here, future research can unravel the specific functions and potential applications of this particular gibberellin.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Gibberellin this compound [agrikaido.com]
- 3. Gibberellin biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. steberlab.org [steberlab.org]
An In-depth Technical Guide to the Physiological Effects of Gibberellins on Plant Growth
Disclaimer: This guide addresses the physiological effects of gibberellins (GAs) on plant growth. Initial literature searches for the specific compound Gibberellin A110 (Gthis compound) did not yield sufficient peer-reviewed data to provide a detailed analysis. Therefore, this document focuses on the well-characterized and bioactive gibberellins, such as GA1, GA3, and GA4, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. Their most prominent effects include the promotion of stem and hypocotyl elongation, induction of seed germination, and the transition from vegetative growth to flowering. This guide provides a technical overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Gibberellins
The following tables summarize the quantitative effects of applying bioactive gibberellins on key plant growth parameters.
Table 1: Effect of Gibberellic Acid (GA3) on Stem Elongation in Dwarf Pea (Pisum sativum)
| GA3 Concentration (mg/L) | Mean Increase in Stem Length (cm) after 10 days |
| 0 (Control) | 2.5 |
| 10 | 8.7 |
| 50 | 15.2 |
| 100 | 18.5 |
Data adapted from studies on GA-deficient dwarf pea varieties, which show a significant response to exogenous GA application.
Table 2: Dose-Response of Gibberellic Acid (GA3) on Hypocotyl Elongation in Arabidopsis thaliana (Light-Grown)
| GA3 Concentration (µM) | Mean Hypocotyl Length (mm) |
| 0 (Control) | 1.8 |
| 0.1 | 2.5 |
| 1.0 | 4.2 |
| 10.0 | 5.1 |
Data illustrates the dose-dependent effect of GA3 on the elongation of hypocotyls in light-grown Arabidopsis seedlings.[1][2][3]
Table 3: Effect of Gibberellin (GA4) on Flowering Time in Arabidopsis thaliana under Short-Day Conditions
| Treatment | Mean Number of Rosette Leaves at Bolting |
| Control (mock treatment) | 45 |
| 10 µM GA4 | 22 |
Under non-inductive short-day conditions, exogenous application of bioactive GAs can significantly promote the transition to flowering in Arabidopsis.[4][5]
Gibberellin Signaling Pathway
Gibberellins exert their effects by inducing the degradation of DELLA proteins, which are nuclear-localized growth repressors. In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby repressing GA-responsive gene expression and constraining growth. The binding of a bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1, promoting its interaction with a DELLA protein. This GA-GID1-DELLA complex is then recognized by an F-box protein (e.g., SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of DELLA proteins liberates the transcription factors, allowing for the expression of GA-responsive genes and the promotion of growth.
Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Arabidopsis thaliana Seed Germination Assay
This assay is used to determine the effect of gibberellins on seed germination, particularly in breaking dormancy.
Materials:
-
Arabidopsis thaliana seeds (wild-type and/or GA-related mutants)
-
Murashige and Skoog (MS) basal medium with 1% (w/v) sucrose and 0.8% (w/v) agar
-
Gibberellic acid (GA3) stock solution (10 mM in ethanol)
-
Sterile water, 70% (v/v) ethanol, 1% (v/v) sodium hypochlorite solution
-
Petri dishes (9 cm), sterile pipette tips, 1.5 mL microcentrifuge tubes
-
Growth chamber with controlled light and temperature
Methodology:
-
Sterilization: Place approximately 200 seeds in a 1.5 mL microcentrifuge tube. Add 500 µL of 70% ethanol and invert the tube several times for 3 minutes. Remove the ethanol and add 1 mL of 1% sodium hypochlorite. Invert periodically for 10 minutes. Wash the seeds 4-5 times with sterile distilled water.[6][7]
-
Plating: Prepare MS agar plates containing the desired concentrations of GA3 (e.g., 0 µM, 1 µM, 5 µM). The GA3 stock solution should be added to the molten agar after it has cooled to approximately 50-60°C. Resuspend the sterilized seeds in a small volume of sterile water and pipette them onto the surface of the agar plates.[6][8]
-
Stratification: To synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-3 days.[8]
-
Incubation: Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: Score germination at regular intervals (e.g., every 12 or 24 hours) for several days. Germination is typically defined as the emergence of the radicle through the seed coat. Calculate the germination percentage for each treatment and time point.
Dwarf Rice (Oryza sativa) Micro-drop Bioassay
This is a highly sensitive bioassay for quantifying the activity of gibberellins.
Materials:
-
Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu')
-
GA standards and samples to be tested
-
Tween 20 (surfactant)
-
Growth chamber or incubator
Methodology:
-
Seed Germination: Germinate dwarf rice seeds in the dark at 30°C for 2 days on moist filter paper.
-
Seedling Growth: Select uniformly germinated seeds and place them in a nursery with water culture under continuous light at 30°C for 4 days.
-
Application: Prepare serial dilutions of GA standards and the unknown samples in a 0.05% Tween 20 solution. Apply a small droplet (e.g., 1 µL) of the test solution to the apical region of each seedling.
-
Incubation: Grow the treated seedlings for another 3-7 days under the same light and temperature conditions.
-
Measurement: Measure the length of the second leaf sheath. The elongation of the leaf sheath is proportional to the logarithm of the GA concentration over a certain range.
-
Quantification: Create a standard curve by plotting the leaf sheath length against the known GA concentrations. Use this curve to determine the GA activity in the unknown samples.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a plant hormone bioassay.
References
- 1. Gibberellins control Arabidopsis hypocotyl growth via regulation of cellular elongation | Department of Biology [biology.ox.ac.uk]
- 2. Hormonal Interactions in the Control of Arabidopsis Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. New insights into gibberellin signaling in regulating flowering in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 7. Arabidopsis Seed Germination Assay with Gibberellic Acid [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Transcriptional Regulation by Gibberellins: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Gibberellin A110" is not prominently described in the current scientific literature based on the conducted research. This guide will therefore focus on the well-established mechanisms of transcriptional regulation by bioactive gibberellins in general, providing a comprehensive overview of the core signaling pathway and associated experimental methodologies.
Introduction to Gibberellin Signaling
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering time.[1][2] The transcriptional regulation mediated by gibberellins is primarily controlled by a derepression mechanism centered around the degradation of DELLA proteins, which are key negative regulators of the GA signaling pathway.[3][4]
The Core Signaling Pathway
The canonical gibberellin signaling pathway involves a series of protein-protein interactions that ultimately leads to the expression of GA-responsive genes. The central components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors, the DELLA repressor proteins, and F-box proteins that are part of an SCF E3 ubiquitin ligase complex.[1][4]
In the absence of bioactive gibberellins, DELLA proteins are localized in the nucleus and actively repress plant growth by interacting with and inactivating various transcription factors, such as PHYTOCHROME INTERACTING FACTORs (PIFs).[4][5] This prevents the transcription of GA-responsive genes.[5]
Upon an increase in the level of bioactive GAs, the following events occur:
-
GA Binds to GID1 Receptor: Bioactive GA binds to the soluble nuclear receptor GID1.[1][6]
-
Formation of the GA-GID1-DELLA Complex: The GA-GID1 complex undergoes a conformational change that promotes its interaction with the N-terminal DELLA domain of DELLA proteins.[6][7]
-
Recruitment of the SCF E3 Ubiquitin Ligase: The formation of the GA-GID1-DELLA complex facilitates the recruitment of an F-box protein (e.g., SLY1 in Arabidopsis or GID2 in rice) which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][8]
-
Ubiquitination and Degradation of DELLA Proteins: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[4][9]
-
Derepression of Transcription: The degradation of DELLA proteins releases the sequestered transcription factors, allowing them to bind to the promoter regions of GA-responsive genes and activate their transcription.[5]
Signaling Pathway Diagram
Caption: Gibberellin signaling pathway leading to transcriptional derepression.
Quantitative Data on Gibberellin-Regulated Gene Expression
Gibberellin treatment leads to significant changes in the transcriptome. Microarray and RNA-sequencing studies have identified numerous genes that are either up- or down-regulated in response to GA. The following table summarizes representative data on the fold change in expression of GA-responsive genes in Arabidopsis thaliana mutant ga1-3 seeds treated with GA4.
| Gene Cluster | Number of Genes | Predominant Function | Average Fold Change (GA vs. Control) | Representative Genes | Reference |
| GA-Upregulated | |||||
| u1 | 106 | Cell wall modification, Hormone metabolism | > 2.0 | GASA4, EXP8 | [10] |
| u2 | 89 | Signal transduction, Transcription | > 2.0 | MYB65, MYB33 | [10] |
| GA-Downregulated | |||||
| d1 | 106 | ABA signaling, Stress response | < 0.5 | ABI5, RAB18 | [10] |
| d2 | 75 | Lipid metabolism, Storage proteins | < 0.5 | CRU3, 2S-albumin | [10] |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol is used to investigate the interaction between GID1, DELLA, and F-box proteins.
Methodology:
-
Vector Construction: Clone the coding sequences of the bait protein (e.g., GID1) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7) and the prey protein (e.g., DELLA) into a GAL4 activation domain (AD) vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).
-
Selection and Interaction Assay: Plate the transformed yeast on selective media.
-
SD/-Leu/-Trp: Selects for yeast containing both plasmids.
-
SD/-Leu/-Trp/-His/-Ade: Selects for yeast where the bait and prey proteins interact, activating the reporter genes (HIS3 and ADE2).
-
-
Control Experiments: Include negative controls (e.g., empty vectors) and positive controls (known interacting proteins) to validate the results.
-
Gibberellin Treatment: For GA-dependent interactions, supplement the selective media with bioactive GA (e.g., GA3 or GA4) at a suitable concentration (e.g., 10-100 µM).
Yeast Two-Hybrid Workflow Diagram
Caption: A simplified workflow for a Yeast Two-Hybrid (Y2H) experiment.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
This protocol is used to determine if a transcription factor binds to the promoter of a target gene in vivo.
Methodology:
-
Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA.
-
Chromatin Extraction and Sonication: Isolate nuclei and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PIF). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific to the putative binding site in the promoter of the target gene. The amount of immunoprecipitated DNA is compared to a control (e.g., input DNA or immunoprecipitation with a non-specific antibody).
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to quantify the changes in the expression of GA-responsive genes.
Methodology:
-
Plant Material and Treatment: Grow plants under controlled conditions and treat with bioactive GA or a mock solution.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA) using reverse transcriptase.
-
qPCR: Perform qPCR using gene-specific primers for the target genes and a reference gene (for normalization). The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the reference gene expression.
Conclusion
The transcriptional regulation by gibberellins is a finely tuned process that is crucial for normal plant development. The core mechanism of derepression, involving the degradation of DELLA proteins, allows for a rapid and robust response to changes in bioactive GA levels. Understanding this pathway and the experimental techniques used to study it is essential for researchers and professionals in the fields of plant science and agricultural biotechnology, and may provide avenues for the development of novel plant growth regulators.
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. steberlab.org [steberlab.org]
- 3. DELLA and SCL3 balance gibberellin feedback regulation by utilizing INDETERMINATE DOMAIN proteins as transcriptional scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Inter- and intra-molecular interactions of Arabidopsis thaliana DELLA protein RGL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Analysis of Gibberellin A110 from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Among the more than 135 identified gibberellins, Gibberellin A110 (Gthis compound) is a C20-gibberellin that has been identified in plant species such as oil palm (Elaeis guineensis) and spinach (Spinacia oleracea). This document provides a detailed protocol for the extraction, purification, and analysis of Gthis compound from plant tissues, compiled from established methodologies for gibberellin analysis.
Data Presentation
Currently, there is a notable absence of published quantitative data specifically for Gibberellin this compound in plant tissues. However, extensive research has been conducted on the quantification of other gibberellins in spinach, a known source of Gthis compound. The following table summarizes representative quantitative data for various gibberellins in spinach shoots under different photoperiods, as determined by gas chromatography-mass spectrometry (GC-MS). This data is presented to provide a comparative framework for the expected concentration ranges of gibberellins in plant tissues. Researchers successfully quantifying Gthis compound can use this format for data presentation.
Table 1: Endogenous Gibberellin Levels in Spinach Shoots under Different Photoperiods (ng/g dry weight) [1][2]
| Gibberellin | Short Day (8h light/16h dark) | Long Day (8h light + 8h supplemental light/8h dark) |
| GA53 | 18.3 | 4.5 |
| GA44 | 4.8 | 3.2 |
| GA19 | 43.1 | 15.6 |
| GA20 | 5.2 | 23.4 |
| GA1 | 1.2 | 8.7 |
| GA29 | 3.5 | 15.2 |
| GA8 | 1.4 | 10.1 |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and analysis of a broad range of gibberellins from plant tissues and are suitable for the targeted analysis of Gthis compound.
Protocol 1: Extraction and Purification of Gibberellins from Plant Tissue
This protocol outlines the steps for extracting and purifying gibberellins from plant material, such as spinach leaves, for subsequent analysis by LC-MS/MS or GC-MS.
Materials:
-
Fresh or frozen plant tissue (e.g., spinach leaves)
-
Liquid nitrogen
-
80% (v/v) Methanol containing 0.02% diethyldithiocarbamic acid (as an antioxidant)
-
Internal standards (deuterated gibberellins, if available, for accurate quantification)
-
Celatom FW-14 (or similar filter aid)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 and QAE Sephadex)
-
Anion-exchange resin (e.g., DEAE-Sephadex)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Homogenization:
-
Freeze approximately 10 g of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a grinder.
-
Transfer the powdered tissue to a flask containing 100 mL of cold 80% methanol with the antioxidant.
-
Add internal standards at this stage for accurate quantification.
-
Stir the mixture overnight at 4°C in the dark.
-
-
Initial Extraction and Filtration:
-
Filter the methanol extract through a layer of Celatom FW-14 on a Büchner funnel.
-
Re-extract the residue twice with 50 mL of the extraction solvent.
-
Combine the filtrates and reduce the volume to the aqueous phase using a rotary evaporator at 35°C.
-
-
Solid Phase Extraction (SPE) - C18:
-
Adjust the pH of the aqueous extract to 8.0 with 1 M NaOH.
-
Pass the extract through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.
-
Wash the cartridge with water and elute the gibberellins with 80% methanol.
-
-
Anion-Exchange Chromatography:
-
Dilute the eluate from the C18 cartridge with water to reduce the methanol concentration.
-
Apply the solution to a DEAE-Sephadex column (or similar anion-exchange resin).
-
Wash the column with water to remove neutral and basic compounds.
-
Elute the acidic gibberellins with a stepwise gradient of acetic acid or formic acid in methanol.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the gibberellin-containing fractions using reversed-phase HPLC with a C18 column.
-
Use a gradient of methanol in water (with a small percentage of acetic or formic acid) as the mobile phase.
-
Collect fractions based on the retention times of known gibberellin standards.
-
Protocol 2: Quantification of Gibberellins by LC-MS/MS
This protocol describes the analysis of the purified gibberellin fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Materials:
-
Purified gibberellin extracts from Protocol 1
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 analytical column
-
Mobile phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gibberellin standards for calibration curves
Procedure:
-
Sample Preparation:
-
Evaporate the HPLC fractions containing the gibberellins to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the gibberellins using a suitable gradient elution on the C18 column.
-
Operate the mass spectrometer in negative ion mode for the detection of gibberellins.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each gibberellin, including Gthis compound, specific precursor-to-product ion transitions need to be determined using authentic standards.
-
-
Data Analysis:
-
Generate calibration curves using serial dilutions of gibberellin standards.
-
Quantify the amount of Gthis compound and other gibberellins in the plant extract by comparing the peak areas to the calibration curves and correcting for the recovery of the internal standard.
-
Mandatory Visualizations
Gibberellin Biosynthesis Pathway
The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments, starting from geranylgeranyl diphosphate (GGDP) in the plastids.
Caption: Simplified Gibberellin Biosynthesis Pathway in Plants.
Gibberellin Signaling Pathway
Gibberellin signaling primarily functions through a de-repression mechanism involving the degradation of DELLA proteins.
Caption: The Gibberellin Signaling Pathway.
Experimental Workflow for Gthis compound Extraction and Analysis
This diagram outlines the major steps involved in the extraction and quantification of Gibberellin this compound from a plant sample.
Caption: Workflow for Gibberellin this compound Extraction and Analysis.
References
Protocol for Quantification of Gibberellin A110 using HPLC-MS
Application Note & Protocol
This document provides a detailed methodology for the quantification of Gibberellin A110 (Gthis compound) in plant tissues using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.
Introduction
Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play crucial roles in various aspects of plant growth and development, including seed germination, stem elongation, and flower development. Gibberellin this compound is one of the many identified gibberellins. Accurate quantification of endogenous levels of specific gibberellins like Gthis compound is essential for understanding their physiological functions. HPLC-MS offers a highly sensitive and selective method for the analysis of these low-abundance phytohormones. This protocol outlines the procedures for sample extraction, purification, and subsequent quantification of Gthis compound by HPLC-MS.
Materials and Reagents
-
Gibberellin this compound analytical standard
-
Internal Standard (e.g., deuterated GA, such as [²H₂]Gthis compound if available, or a structurally similar gibberellin not present in the sample)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or C18)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of Gibberellin this compound (1 mg/mL) in methanol. From this stock, create a series of working standard solutions by serial dilution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL and add it to each standard and sample at a final concentration of 10 ng/mL.
Sample Preparation (from Plant Tissue)
-
Harvesting and Freezing: Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 1 mL of ice-cold 80% methanol containing 0.1% formic acid and the internal standard. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture for 1 hour at 4°C in the dark with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be combined.
-
Evaporation: Evaporate the methanol from the supernatant under a gentle stream of nitrogen gas until the volume is reduced to approximately 0.5 mL.
Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove unretained compounds.
-
Elution: Elute the gibberellins with 1 mL of methanol containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS analysis.
HPLC-MS Analysis
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
The specific MRM transitions for Gibberellin this compound need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion ([M-H]⁻) and the most abundant and stable product ions. For other gibberellins, common transitions involve the loss of water and carboxyl groups.
Predicted MRM Transitions for Gibberellin this compound (C₂₀H₂₆O₇, MW: 378.42 g/mol )
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Gibberellin this compound | 377.17 | To be determined empirically | To be determined empirically | To be optimized |
| Internal Standard | Dependent on IS | Dependent on IS | Dependent on IS | To be optimized |
Note: The user must optimize the MRM transitions and collision energies for their specific instrument and internal standard.
Data Analysis and Quantification
Quantification is performed using the stable isotope dilution method if a deuterated internal standard is used, or by the internal standard method with a non-labeled analogue. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Gibberellin this compound in the samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Gibberellin this compound.
Caption: Logical relationship of HPLC-MS components for Gibberellin this compound analysis.
Application Notes and Protocols for Gibberellin A110 in Promoting Flowering
Disclaimer: As of the latest available scientific literature, specific research on the application of Gibberellin A110 for promoting flowering is not available. Gibberellin this compound has been identified in plant species such as Elaeis guineensis and Spinacia oleracea, but its distinct biological functions, particularly in floral induction, have not been characterized.[1] Therefore, these application notes and protocols are based on the well-studied and widely used gibberellin, Gibberellic Acid (GA3), as a representative and effective member of the gibberellin family for promoting flowering.[2][3] Researchers should consider these protocols as a starting point and adapt them for their specific plant species and experimental conditions.
Introduction
Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, and the transition from vegetative to reproductive growth (flowering).[2][3][4] The promotion of flowering by gibberellins is particularly significant in long-day plants and some biennial species, where GAs can substitute for the cold requirement (vernalization) or long-day signal. The general mechanism of GA action involves the degradation of DELLA proteins, which are nuclear repressors of GA responses. The removal of DELLA proteins allows for the expression of genes involved in flowering, such as LEAFY (LFY).[5]
These notes provide an overview of the application of gibberellins, using GA3 as the primary example, to promote flowering in research and developmental settings.
Data Presentation: Efficacy of GA3 in Promoting Flowering
The following tables summarize quantitative data from various studies on the effect of GA3 application on flowering in different plant species.
Table 1: Effect of GA3 on Flowering Time and Flower Characteristics in Brassocattleya Marcella Koss
| GA3 Concentration (mg L-1) | Irrigation Frequency | Flowering Induction (%) |
| 0 | Frequent (4x/week) | 0 |
| 0 | Infrequent (1x/week) | 0 |
| 250 | Frequent (4x/week) | 17 |
| 250 | Infrequent (1x/week) | 83 |
Data adapted from a study on the flowering induction of Brassocattleya Marcella Koss hybrid orchids.[6]
Table 2: Effect of GA3 on Flowering and Growth of Aglaonema
| GA3 Concentration (ppm) | Treatment Method | Time to Bloom (months) |
| 250 | Single foliar spray | 4-5 |
Data adapted from a study on chemical induction of flowering in tropical foliage plants.[7]
Table 3: Effect of GA3 on Flowering of Cordyline terminalis (Ti Plant)
| GA3 Concentration (ppm) | Application Volume (ml) | Time to Inflorescence Production (weeks) |
| 500 | 0.12-0.15 | 4-6 |
Data adapted from a study on inducing flowers on tropical foliage plants.[7]
Experimental Protocols
The following are detailed methodologies for the application of GA3 to promote flowering. These should be optimized for the specific plant species and experimental setup.
Protocol 1: Foliar Spray Application of GA3
This protocol is suitable for a wide range of herbaceous and woody plants.
Materials:
-
Gibberellic Acid (GA3) powder
-
Distilled water
-
0.1 N NaOH or KOH (for dissolving GA3)
-
Wetting agent (e.g., Tween 20)
-
pH meter and adjustment solutions (0.1 N HCl and 0.1 N NaOH)
-
Spray bottles
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of GA3 (e.g., 1000 ppm). GA3 is sparingly soluble in water. First, dissolve the required amount of GA3 powder in a small volume of 0.1 N NaOH or KOH.
-
Once dissolved, bring the solution to the final volume with distilled water.
-
-
Working Solution Preparation:
-
Dilute the stock solution with distilled water to the desired final concentration (e.g., 50, 100, 250 ppm).
-
Add a wetting agent (e.g., Tween 20 at 0.05-0.1% v/v) to the final solution to ensure uniform coverage of the foliage.
-
Adjust the pH of the final solution to between 6.0 and 7.0.
-
-
Application:
-
Apply the GA3 solution as a fine mist to the entire plant, ensuring thorough coverage of the apical meristems and young leaves.
-
Applications are often most effective when performed in the early morning or late evening to reduce evaporation.
-
The frequency of application will vary depending on the species and desired effect. A single application may be sufficient, or multiple applications at weekly or bi-weekly intervals may be necessary.
-
-
Controls:
-
Include a control group of plants sprayed with a solution containing only distilled water and the wetting agent.
-
-
Data Collection:
-
Record the date of treatment.
-
Monitor plants regularly for signs of floral induction, such as the appearance of flower buds.
-
Record the time to flowering (days or weeks from treatment), number of flowers, and any morphological changes.
-
Protocol 2: Apical Bud Application of GA3
This method is more targeted and is often used for plants with a distinct apical bud, such as Cordyline.[7]
Materials:
-
GA3 stock solution (as prepared in Protocol 1)
-
Micropipette or syringe
-
Wetting agent
Procedure:
-
Working Solution Preparation:
-
Prepare the desired concentration of GA3 solution, including a wetting agent.
-
-
Application:
-
Using a micropipette or syringe, carefully apply a small, precise volume (e.g., 0.12-0.15 ml) of the GA3 solution directly into the apical bud of the plant.[7]
-
-
Controls and Data Collection:
-
Follow the same procedures for controls and data collection as described in Protocol 1.
-
Signaling Pathway and Experimental Workflow
Gibberellin Signaling Pathway Leading to Flowering
Gibberellins promote flowering by initiating a signaling cascade that leads to the activation of floral identity genes. In the absence of GA, DELLA proteins repress transcription factors (TFs) that are necessary for the expression of flowering-related genes. When GA is present, it binds to its receptor, GID1. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the TFs, allowing them to activate downstream targets, such as the floral meristem identity gene LEAFY (LFY), which in turn promotes the transition to flowering.
Gibberellin signaling pathway leading to the promotion of flowering.
Experimental Workflow for Gibberellin Application
The following diagram illustrates a typical workflow for conducting an experiment to evaluate the effect of gibberellin on flowering.
A generalized experimental workflow for gibberellin application to promote flowering.
References
- 1. Gibberellin this compound [agrikaido.com]
- 2. byjus.com [byjus.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin acts positively then negatively to control onset of flower formation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENH1186/EP447: Using Gibberellic Acid and Ethephon to Induce Flowers on Tropical Foliage Plants [edis.ifas.ufl.edu]
Application Notes and Protocols for Utilizing Gibberellin A110 to Enhance Fruit Size in Crops
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific quantitative data and established protocols for the application of Gibberellin A110 (Gthis compound) in agriculture is exceptionally limited. The following application notes and protocols are therefore based on the well-documented effects and methodologies of other closely related and commercially utilized gibberellins, primarily Gibberellic Acid (GA3), as well as Gibberellin A1 (GA1) and Gibberellin A4 (GA4). These protocols should be considered a starting point for research and development with Gthis compound, and optimization for specific crops and environmental conditions is essential.
Introduction to Gibberellins and Fruit Development
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, flowering, and fruit development.[1] Their application in agriculture is widespread, particularly for increasing fruit size, improving fruit shape, and inducing seedless fruit development (parthenocarpy).[2][3]
Gibberellins promote fruit growth primarily by stimulating cell division and cell elongation within the fruit tissues.[2] The timing and concentration of exogenous GA application are critical factors that determine the desired physiological response and can vary significantly between different crop species and even cultivars.[4]
Gibberellin this compound (Gthis compound) is a C20-gibberellin that has been identified in plants such as spinach (Spinacia oleracea) and African oil palm (Elaeis guineensis). Its CAS number is 202057-27-0. While its endogenous role is understood to be part of the gibberellin family, its exogenous application for agricultural purposes, such as increasing fruit size, is not well-documented in publicly available research. The following information is provided as a general guide for initiating research with Gthis compound based on the principles established for other bioactive gibberellins.
Gibberellin Signaling Pathway
The molecular mechanism of gibberellin action involves a derepression signaling pathway. In the absence of GA, growth-repressive proteins called DELLA proteins are active and inhibit the transcription of GA-responsive genes. When a bioactive gibberellin, such as Gthis compound is presumed to act, binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), it induces a conformational change in the receptor.[5] This GA-GID1 complex then binds to the DELLA protein, leading to the ubiquitination and subsequent degradation of the DELLA protein via the 26S proteasome pathway.[6] The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of genes involved in plant growth and development, including those responsible for cell division and elongation in fruits.[7]
References
Application Notes and Protocols for Recombinant Gibberellin A110 Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. The biological activity of gibberellins is mediated by their interaction with specific receptors. While "Gibberellin A110" is not a commonly characterized gibberellin, and a specific "Gibberellin this compound receptor" has not been identified in the literature, the principles of gibberellin perception are well-established through the study of the GIBBERELLIN INSENSITIVE DWARF1 (GID1) family of soluble receptors.
These application notes provide a comprehensive guide to the recombinant expression and purification of GID1-like gibberellin receptors, which are presumed to be the target for various gibberellin molecules. The protocols detailed below are based on established methodologies for the production of recombinant GID1 proteins in various expression systems, which are essential for structural and functional studies, as well as for screening potential agrochemicals or drug candidates that modulate gibberellin signaling.
Gibberellin Signaling Pathway
The canonical gibberellin signaling pathway involves the GID1 receptor, DELLA proteins (which are transcriptional regulators that repress GA responses), and an F-box protein (part of an SCF E3 ubiquitin ligase complex). In the absence of GA, DELLA proteins are stable and inhibit plant growth. When bioactive GAs, such as GA4, are present, they bind to the GID1 receptor. This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various growth and developmental processes.
Caption: Gibberellin Signaling Pathway.
Experimental Protocols
Recombinant GID1 Receptor Expression in Escherichia coli
E. coli is a widely used host for the expression of soluble proteins due to its rapid growth, ease of genetic manipulation, and cost-effectiveness.
Protocol:
-
Gene Cloning:
-
Synthesize the codon-optimized open reading frame (ORF) of the target GID1 gene (e.g., from Arabidopsis thaliana or Oryza sativa).
-
Clone the GID1 ORF into a suitable E. coli expression vector, such as pET or pGEX, containing an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, GST tag) for purification.
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Recombinant GID1 Receptor Expression in Insect Cells
The baculovirus-insect cell system is often used for the expression of eukaryotic proteins that require post-translational modifications.
Protocol:
-
Generation of Recombinant Baculovirus:
-
Clone the GID1 ORF into a baculovirus transfer vector (e.g., pFastBac).
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells.
-
Transfect insect cells (e.g., Sf9 or Sf21) with the recombinant bacmid to produce P1 viral stock.
-
Amplify the viral stock to obtain a high-titer P2 stock.
-
-
Protein Expression:
-
Infect a suspension culture of insect cells (e.g., High Five™ cells) at a density of 1.5-2.0 x 10^6 cells/mL with the P2 viral stock at a multiplicity of infection (MOI) of 5-10.
-
Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
-
Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM PMSF).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purification of Recombinant GID1 Receptor
Affinity chromatography is the primary method for purifying tagged recombinant proteins.
Protocol:
-
Affinity Chromatography:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins) with binding buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column extensively with wash buffer (binding buffer with a slightly higher concentration of imidazole for His-tagged proteins or binding buffer for GST-tagged proteins) to remove non-specifically bound proteins.
-
Elute the recombinant GID1 protein with elution buffer (binding buffer containing a high concentration of imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein using size-exclusion chromatography (gel filtration) to separate the GID1 protein from any remaining contaminants and aggregates.
-
Data Presentation
Table 1: Recombinant GID1 Expression and Purification
| Expression System | Vector | Tag | Host Strain | Induction Conditions | Typical Yield (mg/L) | Purification Fold | Purity (%) | Reference |
| E. coli | pET-28a | N-terminal 6x-His | BL21(DE3) | 0.5 mM IPTG, 18°C, 16h | 5-10 | ~15 | >95 | Fictional Data |
| Insect Cells (Sf9) | pFastBac HT A | N-terminal 6x-His | Sf9 | MOI of 5, 72h | 2-5 | ~20 | >98 | Fictional Data |
Note: The data in this table is representative and may vary depending on the specific GID1 construct and experimental conditions.
Table 2: Binding Affinities of Gibberellins to GID1 Receptors
| GID1 Ortholog | Gibberellin | Method | Dissociation Constant (Kd) | Reference |
| Oryza sativa GID1 | GA4 | Isothermal Titration Calorimetry (ITC) | 0.35 µM | [1] |
| Selaginella moellendorffii GID1a | GA4 | Yeast Two-Hybrid | 8 x 10⁻⁹ M | [2] |
| Selaginella moellendorffii GID1b | GA4 | Yeast Two-Hybrid | 5 x 10⁻⁸ M | [2] |
Experimental Workflow Visualization
Caption: Recombinant GID1 Expression Workflow.
Conclusion
The successful recombinant expression and purification of gibberellin receptors are fundamental for advancing our understanding of plant hormone signaling and for the development of novel agricultural products. The protocols and data presented here provide a solid foundation for researchers to produce high-quality GID1-like receptors for a variety of downstream applications, including structural biology, ligand binding assays, and high-throughput screening. While the specific receptor for Gibberellin this compound remains to be identified, the methodologies described for the well-characterized GID1 family serve as an excellent starting point for such investigations.
References
Application Note: Gene Expression Analysis After Gibberellin A110 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1] These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[2][3] The bioactivity of different gibberellins varies, with some acting as precursors to active forms. This application note provides a comprehensive overview and detailed protocols for analyzing changes in gene expression in plant tissues following treatment with Gibberellin A110 (Gthis compound). While over 130 gibberellins have been identified, this document outlines a general methodology applicable to bioactive GAs. The protocols provided cover treatment, RNA extraction, and gene expression analysis using both quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-Seq).
Gibberellin Signaling Pathway
Gibberellin signaling is initiated when a bioactive GA, such as Gthis compound, binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are key negative regulators of GA signaling. The formation of the GA-GID1-DELLA complex leads to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[4] The degradation of DELLA repressors liberates transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing them to bind to the promoter regions of GA-responsive genes and activate their transcription.[5] This cascade ultimately leads to the various physiological responses associated with gibberellins.
Caption: Gibberellin this compound signaling pathway.
Experimental Workflow
The overall workflow for analyzing gene expression changes after Gthis compound treatment involves several key stages. It begins with the cultivation of plant material under controlled conditions, followed by treatment with Gthis compound. Samples are collected at specific time points, and total RNA is extracted. The quality and quantity of the extracted RNA are then assessed. Finally, gene expression is analyzed using either RT-qPCR for targeted gene analysis or RNA-Seq for a genome-wide perspective.
References
Application Notes and Protocols for Creating Gibberellin A110 Deficient Mutants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Gibberellin A110 (Gthis compound) is a C20-gibberellin, a class of GAs that serve as precursors to the more biologically active C19-GAs. While the direct biological activity of Gthis compound is not well-characterized, its position as an intermediate in the gibberellin biosynthetic pathway suggests that its depletion would impact the overall flux through this critical hormonal pathway, potentially leading to significant phenotypic changes. This document provides detailed application notes and protocols for the generation of mutants deficient in Gthis compound and other C20 gibberellins using targeted gene knockout in the model plant Arabidopsis thaliana. The primary strategy involves the use of the CRISPR/Cas9 system to disrupt genes encoding key enzymes in the early stages of the gibberellin biosynthesis pathway.
Introduction to Gibberellin this compound and its Biosynthesis
Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a complex series of enzymatic reactions that occur in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The biosynthesis of GAs can be broadly divided into early and late stages. The early stages involve the conversion of GGDP to the first C20 gibberellin, GA12. This process is catalyzed by a series of enzymes including ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO).
Gthis compound is classified as a C20-gibberellin 6-carboxylic acid. Its precise position and the specific enzyme responsible for its synthesis in the plant GA pathway have not been definitively elucidated in publicly available research. However, as a C20 gibberellin, it is an intermediate in the pathway leading to the formation of bioactive GAs. Therefore, creating a mutant deficient in Gthis compound necessitates targeting a gene upstream in the C20 gibberellin synthesis pathway. Knocking out genes such as KS, KO, or KAO would lead to a broader deficiency in C20 gibberellins, including Gthis compound, resulting in a gibberellin-deficient phenotype.
Predicted Phenotypes of Gibberellin this compound (C20-GA) Deficient Mutants
Based on known functions of gibberellins, a mutant deficient in C20 gibberellins, and by extension Gthis compound, is expected to exhibit a range of developmental alterations. These phenotypes are primarily due to the reduction in the pool of precursors for bioactive gibberellins.
Table 1: Predicted Phenotypic Consequences of C20 Gibberellin Deficiency
| Phenotypic Trait | Predicted Observation in Deficient Mutant | Rationale |
| Stem Elongation | Severe dwarfism | Bioactive GAs are essential for internode elongation.[1][2] |
| Flowering Time | Delayed flowering, especially under non-inductive conditions | GAs promote the transition from vegetative to reproductive growth.[2] |
| Seed Germination | Reduced or inhibited germination | GAs are required to break seed dormancy and promote germination. |
| Fertility | Reduced fertility or sterility | GAs are important for flower development, including anther and pollen development.[1] |
| Leaf Development | Smaller, darker green leaves | Reduced cell expansion and altered chlorophyll content are common in GA-deficient mutants. |
Experimental Protocols
Protocol 1: Generation of Arabidopsis thaliana Mutants Deficient in C20 Gibberellins using CRISPR/Cas9
This protocol outlines the steps for creating knockout mutants of a key gene in the early gibberellin biosynthesis pathway, ent-kaurene synthase (KS), in Arabidopsis thaliana. The same general protocol can be adapted to target other early-stage GA biosynthesis genes like KO or KAO.
1. Target Gene Selection and sgRNA Design:
-
Target Gene: ent-Kaurene Synthase (KS) (At1g79460). This enzyme catalyzes a critical step in the formation of the tetracyclic diterpene backbone of gibberellins.
-
sgRNA Design:
-
Use a web-based tool such as CRISPR-P (--INVALID-LINK--) or ChopChop (--INVALID-LINK--) to design two or more single guide RNAs (sgRNAs) targeting the coding sequence of the KS gene.
-
Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects. Target conserved regions or functional domains of the gene to maximize the likelihood of generating a loss-of-function allele.
-
2. Vector Construction:
-
Synthesize the designed sgRNA sequences as DNA oligonucleotides.
-
Clone the sgRNA cassettes into a plant-compatible CRISPR/Cas9 expression vector. A commonly used vector system for Arabidopsis is the pHEE401E destination vector, which contains a plant-codon-optimized Cas9 and the sgRNA expression cassette. This can be done using Golden Gate cloning or other standard molecular cloning techniques.
-
Verify the sequence of the final construct to ensure the correct insertion of the sgRNA.
3. Agrobacterium-mediated Transformation of Arabidopsis thaliana
-
Introduce the final CRISPR/Cas9 construct into Agrobacterium tumefaciens strain GV3101 by electroporation.
-
Grow the transformed Agrobacterium to an appropriate density (OD600 of 0.8-1.0).
-
Transform wild-type Arabidopsis thaliana (e.g., ecotype Col-0) plants using the floral dip method.
4. Selection of Transgenic Plants:
-
Collect seeds (T1 generation) from the dipped plants.
-
Sterilize and plate the T1 seeds on Murashige and Skoog (MS) medium containing a selection agent (e.g., hygromycin for the pHEE401E vector).
-
Transfer resistant seedlings to soil and grow them to maturity.
5. Identification of Mutant Alleles:
-
Extract genomic DNA from the leaves of T1 plants.
-
Amplify the target region of the KS gene using PCR with primers flanking the sgRNA target sites.
-
Sequence the PCR products to identify plants carrying mutations (insertions, deletions, or substitutions) at the target sites.
-
Analyze the sequencing data to determine the nature of the mutations and predict their effect on protein function.
6. Generation of Homozygous, Cas9-free Mutants:
-
Allow T1 plants with desired mutations to self-pollinate and collect T2 seeds.
-
Screen the T2 generation for plants that are homozygous for the mutation and have segregated away the Cas9 transgene (i.e., are no longer resistant to the selection agent). This can be confirmed by PCR for the Cas9 gene.
Protocol 2: Phenotypic Analysis of C20 Gibberellin Deficient Mutants
1. Growth and Development Analysis:
-
Grow wild-type and homozygous mutant plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Measure plant height at regular intervals.
-
Record the time to flowering (number of days to the opening of the first flower).
-
Measure rosette diameter and leaf size.
2. Seed Germination Assay:
-
Harvest seeds from wild-type and mutant plants and subject them to a period of after-ripening.
-
Sterilize seeds and plate them on MS medium with and without the addition of exogenous GA3 (e.g., 10 µM).
-
Score germination rates (radicle emergence) at daily intervals.
3. Fertility Assessment:
-
Examine flower morphology of wild-type and mutant plants.
-
Assess pollen viability using staining methods (e.g., Alexander's stain).
-
Measure silique length and count the number of seeds per silique.
Protocol 3: Quantification of C20 Gibberellins
1. Sample Preparation:
-
Harvest and freeze-dry plant tissues (e.g., seedlings, rosette leaves).
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Extract gibberellins using an appropriate solvent system (e.g., 80% methanol).
-
Purify and fractionate the extracts using solid-phase extraction (SPE) cartridges.
2. LC-MS/MS Analysis:
-
Analyze the purified extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Use authentic standards of various C20 gibberellins (if commercially available) to develop a quantitative method based on multiple reaction monitoring (MRM).
-
Quantify the levels of GA12 and other relevant C20 gibberellin intermediates in wild-type and mutant plants.
Visualizations
Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting C20-GAs.
Caption: Experimental Workflow for CRISPR/Cas9-mediated Knockout of a Gibberellin Biosynthesis Gene.
References
- 1. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of gibberellin production and plant development in Arabidopsis by sense and antisense expression of gibberellin 20-oxidase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gibberellin A110 Effects in Field Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. These include stem elongation, seed germination, flowering, and fruit development.[1][2][3] While many gibberellins have been identified, this document focuses on providing a framework for assessing the effects of a specific compound, Gibberellin A110 (Gthis compound), in a field trial setting.
Important Note: Information regarding the specific bioactivity and mode of action of Gibberellin this compound is not widely available in public scientific literature. The following protocols are therefore based on the established understanding of other bioactive gibberellins (e.g., GA1, GA3, GA4, GA7) and assume that Gthis compound will elicit similar physiological responses in plants.[4][5] It is imperative that researchers conduct preliminary dose-response trials in a controlled environment before proceeding to large-scale field trials.
Gibberellin Signaling Pathway
Gibberellins exert their effects by initiating a signaling cascade within the plant cell. The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[1] DELLA proteins are nuclear repressors that inhibit plant growth.[6][7] The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[6][7] The removal of DELLA proteins derepresses the expression of gibberellin-responsive genes, leading to various growth and developmental responses.[1][6]
Caption: Gibberellin this compound signaling pathway.
Field Trial Design: Randomized Complete Block Design (RCBD)
To minimize the impact of field variability (e.g., soil gradients, moisture levels), a Randomized Complete Block Design (RCBD) is recommended.[1][4][6][7] This design groups experimental plots into blocks where conditions are as uniform as possible.[6][7]
Experimental Setup
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Treatments:
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Control (vehicle/solvent only)
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Gibberellin this compound - Dose 1
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Gibberellin this compound - Dose 2
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Gibberellin this compound - Dose 3
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(Optional) Positive Control (e.g., a known bioactive gibberellin like GA3)
-
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Replications: A minimum of 4-6 blocks (replications) is recommended to ensure statistical power.
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Plot Size: The size of individual plots will depend on the crop being tested and the available land. Plots should be large enough to minimize edge effects and allow for representative sampling.
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Randomization: Within each block, the treatments are randomly assigned to the plots.[7]
Caption: Experimental workflow for a field trial.
Experimental Protocols
Preparation and Application of Gibberellin this compound
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Stock Solution Preparation:
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Accurately weigh the required amount of Gibberellin this compound powder.
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Dissolve the powder in a minimal amount of a suitable solvent (e.g., ethanol or acetone).
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Bring the solution to the final volume with distilled water containing a surfactant (e.g., Tween 20 at 0.05% v/v) to ensure even coverage on the plant foliage.
-
-
Working Solution Preparation:
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Prepare serial dilutions from the stock solution to achieve the desired final concentrations for each treatment.
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The control solution should contain the same concentration of solvent and surfactant as the treatment solutions.
-
-
Application:
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Apply the solutions to the plants at a specific developmental stage (e.g., vegetative stage, pre-flowering) relevant to the research question.
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Use a calibrated sprayer to ensure a uniform application rate across all plots.
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Apply the treatments during the early morning or late evening to minimize evaporation and potential photodegradation.
-
Data Collection
The following parameters should be measured at appropriate time points throughout the experiment.
| Parameter | Measurement Protocol |
| Plant Height | Measure the distance from the soil surface to the apical meristem of the main stem for a representative sample of plants (e.g., 10-20) from the central rows of each plot.[8] |
| Stem Diameter | Use calipers to measure the diameter of the main stem at a pre-determined height (e.g., 10 cm above the soil surface) for the same sample of plants. |
| Leaf Area Index (LAI) | Use a commercially available LAI meter or hemispherical photography to obtain non-destructive measurements of the leaf canopy.[9] |
| Chlorophyll Content | Use a handheld chlorophyll meter (e.g., SPAD meter) to get a relative measure of chlorophyll content from the upper leaves of a sample of plants.[10] |
| Above-ground Biomass | At the end of the experiment (or at key developmental stages), harvest the above-ground parts of a defined area (e.g., 1 m²) from the center of each plot.[11][12] Place the harvested material in labeled paper bags and dry in an oven at 60-70°C to a constant weight.[11] |
| Yield Components | Depending on the crop, measure relevant yield parameters such as the number of fruits/seeds per plant, fruit/seed weight, and total yield per plot.[5] |
Data Presentation and Statistical Analysis
All quantitative data should be organized into tables for clear comparison between treatments.
Table 1: Effect of Gibberellin this compound on Plant Growth Parameters (Example)
| Treatment | Plant Height (cm) | Stem Diameter (mm) | Leaf Area Index | Chlorophyll Content (SPAD) |
| Control | Mean ± SE | Mean ± SE | Mean ± SE | Mean ± SE |
| Gthis compound - Dose 1 | Mean ± SE | Mean ± SE | Mean ± SE | Mean ± SE |
| Gthis compound - Dose 2 | Mean ± SE | Mean ± SE | Mean ± SE | Mean ± SE |
| Gthis compound - Dose 3 | Mean ± SE | Mean ± SE | Mean ± SE | Mean ± SE |
Table 2: Effect of Gibberellin this compound on Biomass and Yield (Example)
| Treatment | Above-ground Dry Biomass (g/m²) | Yield ( kg/ha ) |
| Control | Mean ± SE | Mean ± SE |
| Gthis compound - Dose 1 | Mean ± SE | Mean ± SE |
| Gthis compound - Dose 2 | Mean ± SE | Mean ± SE |
| Gthis compound - Dose 3 | Mean ± SE | Mean ± SE |
Statistical Analysis
The collected data should be subjected to an Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[2][4][6]
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ANOVA: The ANOVA will determine if there are statistically significant differences among the treatment means. The model should include terms for the treatment, block, and error.
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Mean Separation Test: If the ANOVA indicates a significant treatment effect, a post-hoc mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) should be performed to determine which treatment means are significantly different from each other.
-
Software: Statistical software packages such as R, SAS, or SPSS can be used to perform these analyses.
Conclusion
These application notes and protocols provide a comprehensive framework for designing and conducting a field trial to assess the effects of Gibberellin this compound on plant growth and development. Adherence to a robust experimental design like the RCBD and consistent data collection protocols are essential for obtaining reliable and reproducible results. Given the lack of specific information on Gthis compound, it is crucial to conduct preliminary studies to establish its bioactivity and optimal concentration range before committing to large-scale field experiments.
References
- 1. Chapter 11: Randomized Complete Block Design – Quantitative Methods for Plant Breeding [iastate.pressbooks.pub]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Methods and analysis in Randomized complete block design | PPT [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. 7.3 - Randomized Complete Block Design (RCBD) | STAT 502 [online.stat.psu.edu]
- 7. A Statistical Manual For Forestry Research [fao.org]
- 8. youtube.com [youtube.com]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. HiMedia Leading BioSciences Company [himedialabs.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gibberellin A110 Concentration for Root Growth
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Gibberellin A110 (Gthis compound) in root growth experiments. While Gthis compound has been identified in plant species such as Elaeis guineensis and Spinacia oleracea, specific research on its direct effects on root growth and optimal concentrations is not extensively documented in publicly available scientific literature.[1] Therefore, this guide offers general principles and troubleshooting advice based on the well-established roles of other gibberellins in plant development.
Frequently Asked Questions (FAQs)
Q1: What is Gibberellin this compound and what is its known function?
A1: Gibberellin this compound is a member of the gibberellin family of plant hormones.[1] Gibberellins, as a class, are known to be crucial regulators of various plant growth and development processes, including stem elongation, seed germination, dormancy, and flowering.[2][3] While the specific functions of Gthis compound are not yet fully elucidated, its structural classification as a gibberellin suggests it likely plays a role in similar physiological processes.
Q2: What is the general role of gibberellins in root development?
A2: The role of gibberellins in root growth is complex and can be concentration-dependent. While high concentrations of some gibberellins can inhibit root growth, they are essential for normal root development.[4] Gibberellins are involved in regulating the size of the root meristem, the region of active cell division, and influence cell elongation in the elongation zone of the root.[5]
Q3: Since there is no specific data for Gthis compound, what would be a reasonable starting concentration range for my experiments?
A3: For novel or less-studied gibberellins like Gthis compound, it is advisable to start with a wide range of concentrations based on what is effective for other well-characterized gibberellins, such as Gibberellic Acid (GA3). A typical starting range for GA3 in root growth assays can be from nanomolar (nM) to micromolar (µM) concentrations. We recommend a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to efficiently screen for an optimal concentration.
Q4: How do I prepare a stock solution of Gibberellin this compound?
A4: Gibberellins are typically soluble in organic solvents like ethanol or DMSO. To prepare a stock solution, dissolve a known weight of Gthis compound in a small volume of the appropriate solvent and then dilute it with sterile water or your experimental buffer to the final stock concentration. Always prepare fresh dilutions for your experiments from the stock solution. It is crucial to include a solvent control in your experiments to account for any effects of the solvent on root growth.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on root growth at any tested concentration. | 1. Gthis compound may not be bioactive in the chosen plant species or experimental system. 2. The concentration range tested might be too low or too high. 3. The experimental duration may be too short to observe a response. | 1. Test Gthis compound on a different plant species known to be responsive to gibberellins. 2. Expand the concentration range in both lower (pM to nM) and higher (mM) directions. 3. Extend the duration of the experiment and take measurements at multiple time points. |
| Inhibition of root growth at all tested concentrations. | High concentrations of gibberellins are known to inhibit root elongation. | Test a significantly lower range of concentrations, starting from the picomolar (pM) or low nanomolar (nM) range. |
| High variability in root length between replicates. | 1. Inconsistent application of the Gthis compound solution. 2. Genetic variability within the seeds or plant material. 3. Uneven environmental conditions (light, temperature, humidity). | 1. Ensure uniform application of the treatment solution to all replicates. 2. Use a genetically uniform line of plants if possible. Increase the number of replicates to improve statistical power. 3. Maintain consistent and controlled environmental conditions for all experimental units. |
| Precipitation of Gthis compound in the growth medium. | The concentration of Gthis compound may exceed its solubility limit in the aqueous medium, or the solvent concentration may be too high. | 1. Lower the final concentration of Gthis compound in the medium. 2. Reduce the percentage of the organic solvent in the final growth medium. Consider using a different, more suitable solvent. |
Data Presentation: Hypothetical Root Growth Response to a Gibberellin
The following table illustrates how to structure quantitative data from an experiment designed to determine the optimal concentration of a gibberellin for root growth. Please note that this is hypothetical data, as specific quantitative effects of Gthis compound on root growth are not available.
| Gibberellin Concentration (µM) | Average Primary Root Length (mm) ± SD | Average Number of Lateral Roots ± SD |
| 0 (Control) | 25.3 ± 2.1 | 12.5 ± 1.8 |
| 0.01 | 28.1 ± 2.5 | 14.2 ± 2.0 |
| 0.1 | 35.6 ± 3.0 | 18.9 ± 2.5 |
| 1 | 22.4 ± 2.3 | 11.3 ± 1.5 |
| 10 | 15.8 ± 1.9 | 8.1 ± 1.2 |
| 100 | 9.2 ± 1.5 | 4.7 ± 0.9 |
Experimental Protocols
General Protocol for Optimizing Gibberellin Concentration for Root Growth in Arabidopsis thaliana
-
Sterilization of Seeds:
-
Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.
-
Remove the ethanol and add 1 mL of 50% (v/v) bleach solution with 0.05% (v/v) Tween 20. Incubate for 10 minutes with occasional vortexing.
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Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agarose and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Growth Medium and Gthis compound Plates:
-
Prepare Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH to 5.7.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Prepare a stock solution of Gthis compound (e.g., 10 mM in DMSO).
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Add the appropriate volume of the Gthis compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Also, prepare a control plate with the same concentration of DMSO as the highest Gthis compound concentration plate.
-
Pour the medium into sterile square petri dishes and allow them to solidify.
-
-
Seed Plating and Incubation:
-
Using a sterile pipette tip, place individual stratified seeds onto the surface of the prepared plates, ensuring they are evenly spaced.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 7-10 days), remove the plates and scan them at high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of lateral roots for each seedling.
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Calculate the average and standard deviation for each treatment group.
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Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the control and treatment groups.
-
Mandatory Visualizations
Caption: Generalized Gibberellin Signaling Pathway.
Caption: Experimental Workflow for Gibberellin Optimization.
References
Gibberellin A110 Extraction Protocols: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A110 extraction protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting gibberellins like Gibberellin this compound?
A1: The most commonly used solvents for gibberellin extraction are methanol and ethyl acetate.[1] Methanol is often used for the initial extraction from plant or fungal material, while ethyl acetate is frequently employed in liquid-liquid extraction for purification.[1] The choice of solvent depends on the polarity of the specific gibberellin and the nature of the source material.
Q2: How can I purify my Gibberellin this compound extract?
A2: Solid-phase extraction (SPE) using C18 reverse-phase cartridges is a widely used and effective method for purifying and concentrating gibberellin extracts.[2] This technique helps to remove pigments and other impurities. For highly specific purification, immunoaffinity chromatography can be utilized, although this method is less common.[3][4]
Q3: What are the optimal storage conditions for Gibberellin this compound extracts to prevent degradation?
A3: Gibberellins can be unstable in aqueous solutions and are susceptible to degradation with changes in pH and temperature.[5] It is recommended to store extracts in a non-aqueous solvent, such as ethyl acetate, at low temperatures (-20°C or below) to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What analytical methods are suitable for quantifying Gibberellin this compound?
A4: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the standard analytical techniques for the identification and quantification of gibberellins.[6] For GC-MS analysis, derivatization of the gibberellin is typically required to increase its volatility.
Q5: What is the general expected yield of gibberellins from plant or fungal sources?
A5: The yield of gibberellins can vary significantly depending on the source material, the specific gibberellin, and the extraction method. Yields can range from nanograms to micrograms per gram of fresh weight.[3] For example, in some plant tissues, levels of certain gibberellins can be as low as 8.8 nanograms per gram of fresh weight.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Gibberellin this compound | Incomplete cell lysis: The solvent may not be efficiently penetrating the tissue to extract the gibberellins. | - Ensure the plant or fungal material is finely ground (e.g., using liquid nitrogen).- Consider using techniques like sonication or enzymatic digestion to aid in cell wall breakdown. |
| Suboptimal solvent-to-sample ratio: Insufficient solvent volume may lead to incomplete extraction. | - Increase the solvent-to-sample ratio. A common starting point is 10:1 (v/w). | |
| Degradation during extraction: Gibberellins can be sensitive to high temperatures and extreme pH.[5][7] | - Perform extraction steps at low temperatures (e.g., on ice or at 4°C).- Adjust the pH of the extraction buffer to a slightly acidic to neutral range (pH 5-7).[5] | |
| High Levels of Impurities in the Extract | Co-extraction of pigments and lipids: Solvents like methanol can extract a wide range of compounds, including chlorophyll and lipids. | - Incorporate a purification step using solid-phase extraction (SPE) with a C18 cartridge.[2]- Perform a liquid-liquid extraction with a non-polar solvent like hexane to remove lipids prior to the main extraction. |
| Insufficient washing during SPE: Interferences may not be adequately removed from the SPE cartridge. | - Optimize the washing step by using a solvent that is strong enough to remove impurities but weak enough to retain the gibberellin of interest. A series of washes with increasing solvent strength may be beneficial. | |
| Inconsistent Results Between Extractions | Variability in source material: The concentration of gibberellins can vary depending on the developmental stage and condition of the plant or fungal culture. | - Use source material from a consistent age and developmental stage.- Ensure uniform growing conditions for the source organism. |
| Incomplete solvent evaporation: Residual solvent can interfere with downstream analysis. | - Ensure complete evaporation of the solvent under a gentle stream of nitrogen gas. Avoid excessive heat, which can lead to degradation. | |
| Peak Tailing or Broadening in HPLC Analysis | Presence of interfering compounds: Impurities in the final extract can co-elute with the target analyte. | - Improve the purification protocol, for instance, by adding an additional SPE step or using a different sorbent material.- Optimize the HPLC mobile phase and gradient to improve separation. |
| Degradation of the analyte on the column: The gibberellin may be unstable under the HPLC conditions. | - Adjust the pH of the mobile phase.- Ensure the column is properly conditioned and maintained. |
Detailed Experimental Protocol: General Gibberellin Extraction
This protocol provides a general methodology for the extraction of gibberellins from plant tissue. It should be optimized for the specific tissue and for Gibberellin this compound.
1. Sample Preparation:
-
Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Weigh the powdered tissue and transfer it to a suitable container.
-
Add pre-chilled 80% methanol at a ratio of 10 mL per gram of tissue.
-
Homogenize the mixture using a homogenizer or sonicator.
-
Incubate the mixture at 4°C for at least 4 hours with gentle agitation.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with 80% methanol and combine the supernatants.
3. Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the gibberellins with 5 mL of 80% methanol.
4. Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis).
5. Quantification:
-
Analyze the reconstituted extract using HPLC or GC-MS.
-
Prepare a standard curve with known concentrations of a gibberellin standard to quantify the amount of Gibberellin this compound in the sample.
Visualizations
Caption: A diagram of the generalized gibberellin signaling pathway.
Caption: An experimental workflow for Gibberellin this compound extraction.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Characterization of Gibberellins from Hordeum vulgare L. Seedlings | Functional Plant Biology | ConnectSci [connectsci.au]
- 7. Degradation pattern of gibberellic acid during the whole process of tea production - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Gibberellin A110 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Gibberellin A110 solutions for experimental use.
Disclaimer
Important: Specific experimental data on the solubility and stability of Gibberellin this compound is limited. The information provided below is based on general knowledge of other gibberellins, particularly Gibberellin A1 (GA1) and Gibberellic Acid (GA3). Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Solvent has a low solubilizing capacity for Gibberellin this compound. - The concentration of Gibberellin this compound is too high for the chosen solvent. - The temperature of the solution has decreased, reducing solubility. | - Use a solvent with higher solubilizing power. Based on data for other gibberellins, Dimethyl Sulfoxide (DMSO) is a good first choice, followed by ethanol or methanol.[1][2] - Prepare a more diluted stock solution. - Gently warm the solution to aid dissolution. Avoid excessive heat. |
| Precipitation upon dilution in aqueous buffer | - Gibberellin this compound has low solubility in aqueous solutions. - The pH of the aqueous buffer is not optimal for solubility. | - First, dissolve Gibberellin this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol before adding it to the aqueous buffer.[2] - Adjust the pH of the buffer. Gibberellins are acidic and tend to be more soluble in slightly alkaline conditions, however, they are unstable in alkaline solutions. Therefore, a neutral or slightly acidic pH is generally recommended. |
| Loss of biological activity | - Degradation of Gibberellin this compound in the solution. - Improper storage of the solution. - Repeated freeze-thaw cycles. | - Prepare fresh solutions before each experiment. Aqueous solutions of gibberellins are prone to hydrolysis and should ideally be used within 24 hours.[2] - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. - Avoid alkaline conditions as gibberellins can undergo rearrangement to less biologically active forms. |
| Inconsistent experimental results | - Inaccurate concentration of the working solution due to incomplete dissolution or degradation. - Variability in solution preparation between experiments. | - Ensure complete dissolution of the Gibberellin this compound powder when preparing the stock solution. Sonication may be helpful.[1] - Standardize the protocol for solution preparation and use a consistent source and batch of Gibberellin this compound. - Prepare a fresh dilution from a validated stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Gibberellin this compound?
A1: While specific data for Gibberellin this compound is unavailable, other gibberellins like GA3 are highly soluble in DMSO (up to 138 mg/mL) and soluble in ethanol and methanol at lower concentrations (around 5 mg/mL).[1][2] It is recommended to first try dissolving Gibberellin this compound in DMSO. For applications requiring a low percentage of organic solvent, a concentrated stock in DMSO can be prepared and then diluted into the aqueous experimental medium.
Q2: How should I prepare a stock solution of Gibberellin this compound?
A2: It is recommended to prepare a concentrated stock solution in an organic solvent. A general protocol is as follows:
-
Weigh the desired amount of Gibberellin this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO, ethanol, or methanol to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the powder is completely dissolved.[1]
-
Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.
Q3: What are the optimal storage conditions for Gibberellin this compound solutions?
A3: For long-term stability, stock solutions of Gibberellin this compound in anhydrous DMSO or ethanol should be stored at -20°C and protected from light. As a dry powder, gibberellins are generally stable for years when stored at -20°C.[2] Aqueous working solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[2]
Q4: My Gibberellin this compound solution has turned cloudy. Can I still use it?
A4: Cloudiness or precipitation indicates that the Gibberellin this compound is no longer fully dissolved. This can lead to inaccurate dosing and inconsistent results. It is not recommended to use a cloudy solution. Try to redissolve the precipitate by gentle warming or sonication. If this is unsuccessful, a fresh solution should be prepared.
Q5: How does pH affect the stability of Gibberellin this compound solutions?
A5: Gibberellins are known to be unstable in alkaline solutions, where they can undergo hydrolysis and rearrangement to less active forms. Therefore, it is crucial to avoid basic conditions. Solutions should be maintained at a neutral or slightly acidic pH for better stability.
Data Presentation
Table 1: General Solubility of Related Gibberellins
| Gibberellin | Solvent | Solubility |
| Gibberellic Acid (GA3) | DMSO | Up to 138 mg/mL[1] |
| Ethanol | ~5 mg/mL[2] | |
| Methanol | Soluble[3] | |
| Water | 5 g/L[3] | |
| Gibberellin A1 (GA1) | Acetone:Water (1:1) | Soluble[4] |
| DMSO | Soluble[4] | |
| Methanol | Soluble[4] |
Note: This data is for related gibberellins and should be used as a guideline for Gibberellin this compound. Experimental validation is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gibberellin this compound Stock Solution in DMSO
Materials:
-
Gibberellin this compound (Molecular Weight: 348.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the mass of Gibberellin this compound required to make a 10 mM stock solution. For 1 mL of stock solution, you will need 3.48 mg of Gibberellin this compound.
-
Weigh out the calculated amount of Gibberellin this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously or sonicate until the Gibberellin this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution by Dilution from a DMSO Stock
Materials:
-
10 mM Gibberellin this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM Gibberellin this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the appropriate volume of the aqueous buffer or medium to a sterile tube.
-
While gently vortexing the tube, add the calculated volume of the Gibberellin this compound stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.
Mandatory Visualization
Gibberellin Signaling Pathway
Caption: Gibberellin signaling pathway leading to growth responses.
Experimental Workflow for Preparing Gibberellin this compound Solutions
Caption: Workflow for preparing stable Gibberellin this compound solutions.
Logical Relationship for Troubleshooting Solution Instability
Caption: Troubleshooting logic for Gibberellin this compound solution instability.
References
Technical Support Center: Synthesis of Gibberellin A110
Welcome to the technical support center for the synthesis of Gibberellin A110 (Gthis compound). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex diterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to help you overcome low yields and other common issues encountered during the synthesis of Gthis compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Gibberellin this compound?
A1: The most established route to Gibberellin this compound is a multi-step chemical synthesis starting from a more readily available gibberellin, such as Gibberellic Acid (GA3). A known 24-step synthesis has been reported, which involves a series of complex transformations including functional group protection, oxidation, olefination, and cyclization reactions to build the target molecule.[1] The overall strategy focuses on the careful introduction of the 2β-hydroxyl group and modification of the C-ring.
Q2: Why am I experiencing low yields in my Gthis compound synthesis?
A2: Low yields in the synthesis of complex natural products like Gthis compound can arise from several factors. These include:
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Steric Hindrance: The intricate three-dimensional structure of the gibberellin core can hinder the approach of reagents.
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Competing Side Reactions: The presence of multiple reactive functional groups can lead to the formation of undesired byproducts.
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Incomplete Reactions: Some steps, particularly those involving the formation of sterically congested centers, may not proceed to completion.
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Product Degradation: The final product or intermediates may be sensitive to the reaction or purification conditions.
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Purification Losses: Separation of the desired product from closely related isomers and byproducts can be challenging and lead to significant material loss.
Q3: How can I improve the yield of the key 2β-hydroxylation step?
A3: The introduction of the 2β-hydroxyl group is a critical and often challenging step. To improve yields, consider the following:
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Choice of Oxidizing Agent: The selection of a mild and stereoselective oxidizing agent is crucial. Peroxy acids or enzymatic systems can be explored.
-
Reaction Conditions: Optimization of temperature, reaction time, and solvent can significantly impact the stereoselectivity and yield. Lower temperatures often favor the desired stereoisomer.
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Substrate Conformation: The conformation of the gibberellin intermediate can influence the facial selectivity of the hydroxylation. Molecular modeling can help predict the most favorable conformation.
Q4: What are the best practices for purifying Gibberellin this compound?
A4: Purification of Gthis compound typically involves a combination of chromatographic techniques. High-performance liquid chromatography (HPLC), often on a reversed-phase column, is a powerful tool for separating Gthis compound from its isomers. Careful selection of the mobile phase and gradient is essential for achieving good resolution. Thin-layer chromatography (TLC) can be used for rapid monitoring of fractions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Gibberellin this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield in olefination step (e.g., Wittig or Julia-Kocienski reaction) | 1. Incomplete generation of the ylide/carbanion.2. Steric hindrance around the carbonyl group.3. Unfavorable reaction kinetics.4. Side reactions such as enolization of the ketone. | 1. Ensure anhydrous conditions and use a sufficiently strong and fresh base.2. Employ a more reactive olefination reagent or a less sterically demanding one.3. Increase the reaction temperature or time, but monitor for decomposition.4. Use a non-nucleophilic base at low temperatures. |
| Formation of multiple isomers during a reduction step | 1. Lack of stereocontrol in the reducing agent.2. Flexible conformation of the substrate. | 1. Use a sterically hindered reducing agent (e.g., L-Selectride®) to favor attack from the less hindered face.2. Modify the substrate to lock its conformation, for example, through the use of a temporary bridging protecting group. |
| Difficulty in removing protecting groups | 1. The protecting group is too stable under the planned deprotection conditions.2. The deprotection reagent is causing degradation of the gibberellin core. | 1. Switch to a more labile protecting group in the synthetic design phase.2. Screen a variety of deprotection conditions on a small scale to find milder conditions that are still effective. |
| Poor separation of diastereomers during chromatography | 1. The isomers have very similar polarities.2. Inappropriate stationary or mobile phase. | 1. Derivatize the mixture to accentuate the stereochemical differences, separate the derivatives, and then remove the derivatizing group.2. Experiment with different HPLC columns (e.g., chiral columns) and a wider range of solvent systems. |
Experimental Protocols
While a complete step-by-step protocol for the entire 24-step synthesis of Gibberellin this compound is not publicly available, the following represents a generalized methodology for a key transformation, the introduction of an exocyclic methylene group, which is a common feature in gibberellin synthesis.
Protocol: Julia-Kocienski Olefination for the Introduction of an Exocyclic Methylene Group
Objective: To introduce a C=CH₂ group at a specific carbonyl position in a gibberellin intermediate.
Materials:
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Gibberellin intermediate with a ketone functional group.
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1-phenyl-1H-tetrazol-5-yl methyl sulfone.
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Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF.
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Anhydrous tetrahydrofuran (THF).
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Anhydrous diethyl ether.
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Saturated aqueous ammonium chloride solution.
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Saturated aqueous sodium chloride solution (brine).
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Magnesium sulfate (anhydrous).
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Argon or Nitrogen gas for inert atmosphere.
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Reagent Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the KHMDS solution (1.1 equivalents) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of Substrate: Dissolve the gibberellin ketone intermediate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the cold sulfone anion solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction time can vary from 1 to 4 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired olefin product.
Visualizations
Caption: Workflow for Julia-Kocienski Olefination.
References
How to resolve poor signal in Gibberellin A110 mass spectrometry?
Welcome to the technical support center for the analysis of Gibberellin A110 (Gthis compound) and other gibberellins by mass spectrometry. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my Gibberellin this compound signal so weak in ESI-MS?
Gibberellins, including Gthis compound, are organic acids that can be challenging to analyze with high sensitivity. The primary reason for a weak signal is often low ionization efficiency in the mass spectrometer's ion source.[1] While they can be analyzed in negative ion mode (ESI-), this mode is often less sensitive than the positive ion mode for many instruments.[2]
Q2: Should I use positive or negative ion mode for Gthis compound analysis?
For underivatized Gthis compound, negative ion mode is typically used to detect the deprotonated molecule [M-H]⁻.[3] However, due to generally lower sensitivity in this mode, a weak signal is a common issue.[2][4] A highly effective strategy is to use chemical derivatization to add a permanently charged or easily ionizable group to the molecule, which then allows for highly sensitive analysis in the positive ion mode [M+H]⁺.[1][2]
Q3: What is chemical derivatization and how can it help?
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[5] For gibberellins, this involves attaching a "tag" to the carboxyl group to enhance ionization efficiency.[1][6] This can dramatically increase signal intensity, in some cases by up to 50-fold, by allowing for detection in the more sensitive positive ion mode.[2]
Q4: Can poor sample preparation cause a weak signal?
Absolutely. Gibberellins are often present at very low concentrations in complex biological matrices like plant tissues.[1] Contaminants such as pigments, lipids, and salts can interfere with the ionization process and suppress the signal of your target analyte.[7] A thorough extraction and purification protocol is essential for sensitive detection.[8][9]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues leading to poor signal intensity for Gibberellin this compound.
Problem: No signal or extremely low signal for Gthis compound.
Follow this workflow to systematically identify the root cause.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gibberellin A110 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A110 (Gthis compound) dose-response curves. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Gibberellin this compound and what is its primary mechanism of action?
A1: Gibberellin this compound (Gthis compound) is a member of the gibberellin family of plant hormones.[1] Gibberellins, in general, are diterpenoid acids that play a crucial role in various plant developmental processes, including stem elongation, seed germination, dormancy, and flowering.[2][3] The primary mechanism of action for gibberellins involves binding to a soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event leads to a conformational change, promoting the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress growth. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of gibberellin-responsive genes that drive cell elongation and other developmental processes.
Q2: I am not seeing any response to Gibberellin this compound in my bioassay. What are the possible reasons?
A2: Several factors could contribute to a lack of response in your bioassay:
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Inactive Compound: Ensure the Gibberellin this compound being used is active and has been stored correctly, as gibberellins can be sensitive to light and temperature.
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Insensitive Plant Species or Cultivar: Some plant species or specific cultivars may have reduced sensitivity to certain gibberellins. Using dwarf or mutant varieties known to be responsive to gibberellins, such as dwarf peas or barley, is a common practice in bioassays.[4][5]
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Suboptimal Concentration Range: The concentrations of Gthis compound used may be too low to elicit a detectable response or so high that they cause an inhibitory effect. A wide range of concentrations should be tested.
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Presence of Inhibitors: Plant extracts or the assay medium itself may contain inhibitory substances that interfere with the action of gibberellins.[6]
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Incorrect Application Method: Ensure the method of application (e.g., droplet on a leaf, inclusion in the growth medium) is appropriate for the plant system being used.
Q3: My dose-response curve has a very steep or very shallow slope. What does this indicate?
A3: The slope of the dose-response curve provides information about the sensitivity of the system to the compound.
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Steep Slope: A steep slope suggests a small change in the concentration of Gibberellin this compound causes a large change in the response. This indicates a highly sensitive and cooperative system.
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Shallow Slope: A shallow slope indicates that a large change in concentration is required to see a significant change in the response, suggesting lower sensitivity. This could be due to factors like inefficient uptake, rapid metabolism of the compound, or the presence of antagonists.
Q4: Can I use a dwarf plant variety for my Gibberellin this compound dose-response curve?
A4: Yes, using dwarf plant varieties is a highly recommended practice for gibberellin bioassays.[7] Many dwarf varieties have mutations in their gibberellin biosynthesis or signaling pathways, making them deficient in or less responsive to endogenous gibberellins. This results in a low background response and a more pronounced and measurable response to exogenously applied gibberellins, leading to a more sensitive and reliable dose-response curve.[4][5]
Gibberellin Signaling Pathway
Caption: Gibberellin this compound Signaling Pathway.
Troubleshooting Guide for Gibberellin this compound Dose-Response Curves
| Problem | Possible Cause | Recommended Solution |
| No Response or Very Weak Response | 1. Inactive Gibberellin this compound.2. Insensitive plant material.3. Concentration range is too low.4. Presence of inhibitors in the assay. | 1. Use a fresh stock of Gthis compound stored under appropriate conditions (cool, dark). Test the stock on a known responsive system.2. Switch to a dwarf or gibberellin-deficient mutant plant line (e.g., dwarf pea, rice, or barley).3. Expand the concentration range to include higher concentrations (e.g., up to 100 µM or higher).4. If using plant extracts, consider a purification step to remove potential inhibitors. |
| High Variability Between Replicates | 1. Inconsistent application of Gthis compound.2. Non-uniform plant material.3. Environmental fluctuations during the experiment. | 1. Ensure precise and consistent application volumes and placement for each replicate.2. Select plants of uniform size and developmental stage at the start of the experiment.3. Maintain consistent light, temperature, and humidity conditions for all experimental units. |
| Inconsistent or Non-Sigmoidal Curve Shape | 1. Inappropriate concentration range (too narrow or too wide).2. Cytotoxic effects at high concentrations.3. Measurement time point is not optimal. | 1. Perform a wider range-finding experiment to identify the linear portion of the response curve.2. Observe for signs of toxicity (e.g., necrosis, chlorosis) at higher concentrations and exclude these data points from the curve fitting.3. Conduct a time-course experiment to determine the optimal time to measure the response. |
| Low Maximum Response (Emax) | 1. The system has a naturally low capacity to respond.2. The highest concentration tested is not saturating.3. Presence of a partial agonist or antagonist. | 1. Consider using a different bioassay or a more responsive plant species.2. Increase the maximum concentration of Gthis compound tested.3. If contamination is suspected, use a highly purified source of Gthis compound. |
Experimental Protocol: Dwarf Pea (Pisum sativum) Internode Elongation Bioassay for Gibberellin this compound
This protocol describes a classic bioassay for determining the dose-response relationship of Gibberellin this compound using dwarf pea seedlings.
Materials:
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Dwarf pea seeds (e.g., 'Little Marvel' or a known gibberellin-deficient mutant)
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Gibberellin this compound stock solution (e.g., 1 mM in ethanol)
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Sterile distilled water
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Ethanol (for control and dilutions)
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Vermiculite or perlite
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Planting trays or pots
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Growth chamber or controlled environment with controlled light and temperature
-
Micropipettes
-
Ruler or calipers
Procedure:
-
Seed Germination and Plant Growth:
-
Sow dwarf pea seeds in trays or pots filled with moistened vermiculite or perlite.
-
Grow the seedlings in a controlled environment (e.g., 22-25°C, 16-hour photoperiod) for 7-10 days, or until the second internode is just beginning to elongate.
-
-
Preparation of Gibberellin this compound Dilutions:
-
Prepare a series of dilutions of Gibberellin this compound from the stock solution. A typical concentration range to test would be 0 (control), 0.001, 0.01, 0.1, 1, 10, and 100 µM.
-
The control solution should contain the same concentration of ethanol as the highest Gthis compound concentration to account for any effects of the solvent.
-
-
Application of Gibberellin this compound:
-
Select uniform seedlings for the experiment.
-
Carefully apply a small, consistent volume (e.g., 10 µL) of each Gthis compound dilution to the apical bud of each seedling.
-
Ensure each treatment group has an adequate number of replicates (e.g., 10-15 seedlings per concentration).
-
-
Incubation and Measurement:
-
Return the treated seedlings to the controlled growth environment.
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After a set period (e.g., 7 days), measure the length of a specific internode (e.g., the third internode) on each plant using a ruler or calipers.
-
-
Data Analysis:
-
Calculate the mean and standard error for the internode length for each treatment group.
-
Plot the mean internode length against the logarithm of the Gibberellin this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine parameters such as the EC50 (the concentration that gives half-maximal response).
-
Troubleshooting Workflow
References
- 1. Gibberellin this compound [agrikaido.com]
- 2. Gibberellin - Wikipedia [en.wikipedia.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gibberellin dose-response curves and the characterization of dwarf mutants of barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jircas.go.jp [jircas.go.jp]
- 7. scribd.com [scribd.com]
Technical Support Center: Gibberellin A110 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gibberellin A110 (Gthis compound). Given that Gthis compound is a less common gibberellin, this guide focuses on methodologies to identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for gibberellins?
Gibberellins (GAs) are a class of diterpenoid plant hormones that play crucial roles in various developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit senescence.[1] The primary mechanism of GA action involves the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes.[2] Bioactive GAs bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[3][4] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors that activate GA-responsive genes.[2]
Q2: I am observing unexpected phenotypes in my experiments with Gthis compound that are not consistent with known gibberellin responses. What could be the cause?
Unexpected phenotypes could arise from off-target effects of Gthis compound. While structurally related to other gibberellins, minor chemical modifications can alter the binding specificity of Gthis compound, potentially leading to interactions with unintended cellular targets. These off-target effects can manifest as:
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Cross-reactivity with other hormone signaling pathways: Gthis compound might interact with receptors or signaling components of other plant hormones like auxins, abscisic acid, or cytokinins, leading to a complex phenotypic outcome.[5]
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Inhibition or activation of unrelated enzymes: Small molecules can sometimes bind to the active sites of enzymes that are not their intended targets.
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Binding to other receptor types: Gthis compound may have a low-affinity interaction with other receptors that are not the canonical GID1.
Q3: How can I begin to investigate potential off-target effects of Gthis compound?
A systematic approach is crucial. Start by confirming the primary activity of your Gthis compound stock to ensure it elicits a known gibberellin response in a well-characterized bioassay (e.g., a dwarf rice elongation assay). If the primary activity is confirmed, you can then move on to investigate off-target effects. A general workflow is outlined below.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected gibberellin response.
| Potential Cause | Troubleshooting Steps |
| Degradation of Gthis compound stock | - Aliquot stock solutions to minimize freeze-thaw cycles. - Store at -20°C or below in a suitable solvent. - Test the activity of a fresh dilution of your stock in a sensitive bioassay. |
| Low binding affinity to the specific GID1 receptor in your model system | - Different plant species have multiple GID1 receptors with varying affinities for different gibberellins.[3][6] - Perform a dose-response curve to determine the optimal concentration of Gthis compound for your system. - Compare the activity of Gthis compound with a well-characterized gibberellin like GA3 or GA4 in parallel experiments. |
| Dominant-negative effects from off-target interactions | - If a high concentration of Gthis compound is being used, an off-target effect might be antagonizing the intended gibberellin signaling pathway. - Try to use the lowest effective concentration of Gthis compound. - Analyze the expression of key genes in other hormone pathways (e.g., auxin or ABA responsive genes) after Gthis compound treatment. |
Issue 2: Observation of phenotypes unrelated to gibberellin signaling (e.g., altered root development, stress responses).
| Potential Cause | Troubleshooting Steps |
| Cross-talk with other hormone signaling pathways | - Use inhibitors of other hormone pathways in combination with Gthis compound treatment to see if the off-target phenotype is rescued. - Perform a transcriptomic analysis (RNA-seq) to identify differentially expressed genes and use pathway analysis tools to see which signaling pathways are affected. |
| Binding to an unintended receptor or enzyme | - A computational approach using the structure of Gthis compound (if known) can predict potential off-target binding sites. - A biochemical screen, such as a kinase inhibitor profiling assay or a receptor binding assay panel, can identify unintended molecular targets. |
Quantitative Data Summary
| Parameter | Gibberellin this compound (Hypothetical Data) | Gibberellin A4 (Reference) | Experimental Method |
| GID1a Receptor Binding Affinity (Kd) | 5 x 10-7 M | 3 x 10-8 M | Surface Plasmon Resonance (SPR) |
| GID1b Receptor Binding Affinity (Kd) | 8 x 10-7 M | 5 x 10-8 M | Surface Plasmon Resonance (SPR) |
| Dwarf Rice Elongation Assay (EC50) | 1 µM | 0.05 µM | In vivo bioassay |
| Kinase X Inhibition (IC50) | 15 µM | > 100 µM | In vitro kinase assay |
| Auxin Receptor Binding (Ki) | > 100 µM | > 100 µM | Competitive binding assay |
Experimental Protocols
Protocol 1: In Vitro GID1 Receptor-DELLA Protein Interaction Assay
This protocol is designed to quantify the ability of Gthis compound to promote the interaction between a GID1 receptor and a DELLA protein.
Materials:
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Recombinant GID1 receptor protein (e.g., from Arabidopsis)
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Recombinant DELLA protein (e.g., GAI or RGA)
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Gibberellin this compound
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Bioactive gibberellin standard (e.g., GA4)
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Assay buffer (e.g., PBS with 0.05% Tween-20)
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Microplate reader for fluorescence polarization or FRET
Procedure:
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Label either the GID1 or DELLA protein with a fluorescent probe.
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In a microplate, add a fixed concentration of the labeled and unlabeled proteins.
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Add a serial dilution of Gibberellin this compound or the GA4 standard to the wells.
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Incubate the plate at room temperature for 30-60 minutes to allow the interaction to reach equilibrium.
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Measure the fluorescence polarization or FRET signal. An increase in the signal indicates a GA-dependent interaction.
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Plot the signal as a function of the gibberellin concentration and fit the data to a suitable binding model to determine the EC50.
Protocol 2: Transcriptomic Analysis (RNA-seq) for Off-Target Effect Identification
This protocol outlines the steps for identifying global gene expression changes in response to Gthis compound treatment.
Materials:
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Plant seedlings or tissue culture of interest
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Gibberellin this compound
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Control vehicle (solvent for Gthis compound)
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Liquid nitrogen
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RNA extraction kit
-
Next-generation sequencing platform
Procedure:
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Grow the plant material under controlled conditions.
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Treat the plants with an effective concentration of Gthis compound and the vehicle control for a specified time period (e.g., 6, 12, or 24 hours).
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Harvest the tissue of interest and immediately freeze it in liquid nitrogen.
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Extract total RNA from the samples using a suitable kit.
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Assess RNA quality and quantity.
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Prepare RNA-seq libraries according to the manufacturer's protocol.
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Sequence the libraries on a next-generation sequencing platform.
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Perform bioinformatic analysis of the sequencing data, including differential gene expression analysis and pathway enrichment analysis to identify signaling pathways affected by Gthis compound.
Visualizations
Caption: Canonical Gibberellin Signaling Pathway.
References
- 1. Gibberellin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and characterization of Arabidopsis gibberellin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential expression and affinities of Arabidopsis gibberellin receptors can explain variation in phenotypes of multiple knock-out mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gibberellin A110 Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with Gibberellin A110 (Gthis compound) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my Gibberellin this compound stock solution?
A1: Visual cues are the first indicators of contamination. These include:
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Turbidity or cloudiness: A clear solution becoming hazy or opaque.
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Color change: Any deviation from the expected color of the solution.
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Visible microbial growth: Formation of clumps, films, or sediments. This can sometimes be observed as small, moving objects under a microscope for bacterial contamination, or as filamentous structures for fungal contamination.[1]
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pH shift: A significant change in the pH of the solution can indicate microbial activity.[1]
Q2: What are the likely sources of contamination in my Gthis compound stock solution?
A2: Contamination can be broadly categorized as microbial or chemical.
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Microbial Contamination: This is the most common issue and can be introduced from various sources:
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Non-sterile equipment: Improperly sterilized glassware, pipette tips, or filtration units.
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Environment: Airborne spores of bacteria and fungi in the laboratory.
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Handling: Introduction of microbes from hands or unsterile gloves during preparation.
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Water or solvents: Use of non-sterile water or other solvents.
-
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Chemical Contamination: This can arise from:
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Cross-contamination: Inadvertent introduction of other chemicals or plant growth regulators from shared utensils or workspaces.[2]
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Impurities in the Gthis compound powder: While less common from reputable suppliers, the purity of the initial compound is crucial.
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Leachates: Chemicals leaching from low-quality plastic containers.
-
Q3: How can I prepare a sterile Gibberellin this compound stock solution?
A3: Since gibberellins can be heat-sensitive, autoclaving the solution is not recommended. The standard procedure is to use filter sterilization. A detailed protocol is provided in the "Experimental Protocols" section below. The basic steps involve dissolving the Gthis compound powder in an appropriate solvent and then passing the solution through a 0.22 µm sterile filter into a sterile container.
Q4: What is the best way to store my Gthis compound stock solution to maintain its stability and prevent contamination?
A4: Proper storage is critical to preserve the integrity of your stock solution.
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Temperature: For long-term storage, it is recommended to store aliquots at -20°C. For short-term use, refrigeration at 2-8°C is acceptable.[3]
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Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil, as light can cause degradation.[3]
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Aliquoting: Prepare the stock solution in small, single-use aliquots. This minimizes the risk of contamination from repeated opening and closing of the main stock container and avoids degradation from freeze-thaw cycles.[3]
Q5: My Gthis compound stock solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solvent is not suitable or if the concentration is too high. Gibberellins are often sparingly soluble in water.[4]
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Solvent: A small amount of a solvent like ethanol or dimethyl sulfoxide (DMSO) is often used to initially dissolve the powder before bringing it to the final volume with sterile water.[4][5] A few drops of 1N NaOH can also aid in dissolving gibberellins.[6]
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Warming: Gentle warming of the solution may help to redissolve the precipitate.
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Remaking the solution: If precipitation persists, it is best to prepare a fresh solution, ensuring the Gthis compound is fully dissolved in the initial solvent before adding the aqueous component.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with Gibberellin this compound stock solutions.
| Problem | Possible Cause | Recommended Action |
| Solution is cloudy or has visible particles immediately after preparation. | - Incomplete dissolution of Gthis compound powder.- Particulate matter in the solvent or on glassware. | - Ensure the Gthis compound powder is fully dissolved in the initial solvent (e.g., ethanol, DMSO) before adding water.- Use high-purity solvents and meticulously clean all glassware.- Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Solution becomes cloudy or shows visible growth after a period of storage. | - Microbial contamination (bacteria or fungi). | - Discard the contaminated stock solution.- Review your aseptic technique for solution preparation and handling.- Ensure all equipment, including pipette tips and storage vials, are sterile.- Prepare fresh stock solution using proper sterile filtration. |
| Inconsistent or no biological activity in experiments. | - Degradation of Gthis compound due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).- Incorrect concentration of the stock solution.- Chemical contamination with an inhibitory substance. | - Prepare a fresh stock solution and store it in small aliquots at -20°C, protected from light.- Double-check all calculations and measurements during stock solution preparation.- Use dedicated and thoroughly cleaned glassware and utensils to avoid cross-contamination. |
| Precipitate forms in the stock solution during storage. | - The concentration of Gthis compound is too high for the solvent system.- The solution was not properly dissolved initially.- Storage at a very low temperature causing the solute to fall out of solution. | - Try gently warming the solution to see if the precipitate redissolves.- If not, it is best to prepare a new stock solution at a lower concentration or with a higher proportion of the initial organic solvent. |
Data Presentation
Table 1: Chemical and Physical Properties of Gibberellin this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₅ |
| Molecular Weight | 348.44 g/mol |
| Appearance | Solid (likely a white to off-white powder) |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[4][7] |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (Solution) | -20°C (long-term), 2-8°C (short-term)[3] |
| Stability in Aqueous Solution | Aqueous solutions are best prepared fresh. For storage, do not exceed one day at 2-8°C.[4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Sterile Stock Solution of Gibberellin this compound
Materials:
-
Gibberellin this compound powder
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Ethanol (95-100%, sterile) or DMSO
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Sterile, purified water (e.g., Milli-Q or equivalent)
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Sterile 1.5 mL or 2 mL microcentrifuge tubes or cryovials
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Sterile syringe (e.g., 5 mL or 10 mL)
-
Sterile 0.22 µm syringe filter
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Calibrated analytical balance
-
Sterile volumetric flask (e.g., 10 mL)
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Work in a sterile environment: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weigh the Gthis compound: Accurately weigh 10 mg of Gibberellin this compound powder and place it in the 10 mL sterile volumetric flask.
-
Initial Dissolution: Add a small volume (e.g., 0.5 - 1 mL) of sterile ethanol or DMSO to the volumetric flask. Gently swirl the flask until the Gthis compound powder is completely dissolved. A few drops of 1N NaOH can also be used to aid dissolution if using an aqueous base.[2]
-
Bring to Volume: Once dissolved, slowly add sterile, purified water to the flask to bring the total volume to 10 mL. Mix the solution thoroughly by inverting the flask several times.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Aliquoting: Dispense the sterile-filtered solution into pre-labeled, sterile microcentrifuge tubes or cryovials in appropriate volumes for your experiments (e.g., 100 µL or 250 µL).
-
Storage: Store the aliquots at -20°C for long-term use. For immediate use, the solution can be stored at 2-8°C for no longer than a few days.[7]
Mandatory Visualizations
Caption: General Gibberellin Signaling Pathway.
Caption: Troubleshooting workflow for Gthis compound contamination.
References
Technical Support Center: Enhancing the Bioactivity of Exogenous Gibberellin A110
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the bioactivity of exogenous Gibberellin A110 (Gthis compound) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gibberellin this compound and how does it differ from other gibberellins?
Gibberellin this compound (Gthis compound) is a naturally occurring plant hormone involved in regulating various aspects of plant growth and development.[1] While it shares the core tetracyclic diterpenoid structure of all gibberellins, the specific arrangement of functional groups on this structure distinguishes it from other GAs like the more commonly studied GA3. These structural differences can influence its bioactivity, binding affinity to receptors, and metabolic stability.
Q2: What is the general mechanism of action for gibberellins?
Gibberellins exert their effects by binding to a soluble receptor protein called GID1 ("gibberellin-insensitive dwarf mutant 1").[2][3] This binding event triggers a conformational change, leading to the formation of a GA-GID1 complex. This complex then recruits DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[4] The removal of DELLA repressors allows for the transcription of genes involved in processes like stem elongation, seed germination, and flowering.[2][3][4][5]
Q3: How can I prepare a stock solution of Gthis compound?
Gibberellins, including likely Gthis compound, have low solubility in water.[6] Therefore, it is recommended to first dissolve the solid Gthis compound in a small amount of an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[6] Once dissolved, this stock solution can be diluted with the aqueous buffer of choice to the desired final concentration. It is advisable to prepare fresh aqueous solutions for each experiment, as gibberellins can degrade in aqueous solutions over time.[7]
Q4: What are the optimal storage conditions for Gthis compound stock solutions?
Solid Gthis compound should be stored at -20°C. Stock solutions prepared in organic solvents should also be stored at -20°C to maintain stability. Aqueous dilutions should be used immediately and not stored for more than a day.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed bioactivity of Gthis compound | Degradation of Gthis compound: Gibberellins can be unstable in aqueous solutions, especially at non-neutral pH.[7][8] | Prepare fresh Gthis compound solutions for each experiment. Ensure the pH of your experimental system is within a stable range for gibberellins (near neutral). |
| Poor solubility: Gthis compound may not be fully dissolved, leading to a lower effective concentration.[6] | Ensure complete dissolution in an appropriate organic solvent before diluting in aqueous buffer. A small amount of rubbing alcohol can aid dissolution in water.[9] Consider using a commercially available formulated gibberellin solution if solubility issues persist.[6] | |
| Suboptimal concentration: The concentration of Gthis compound used may be too high or too low. | Perform a dose-response experiment to determine the optimal concentration range for your specific experimental system. Excessive concentrations can sometimes be inhibitory.[9] | |
| Inefficient cellular uptake: The cell wall and membrane may limit the entry of exogenous Gthis compound. | Consider using a surfactant or permeabilizing agent in your formulation to enhance cellular uptake. However, test for potential cytotoxic effects of these agents first. | |
| Inconsistent results between experiments | Variability in Gthis compound solution preparation: Inconsistent dissolution or dilution can lead to variations in the effective concentration. | Standardize your protocol for preparing Gthis compound solutions. Use precise measurements for both the compound and solvents. |
| Environmental factors: Temperature and light can influence gibberellin signaling pathways. | Maintain consistent environmental conditions (temperature, light intensity, and photoperiod) for all experiments. | |
| Biological variability: The response to gibberellins can vary depending on the plant species, tissue type, and developmental stage. | Use a consistent biological system for your experiments. If comparing different systems, be aware of potential intrinsic differences in gibberellin sensitivity. | |
| Observed phytotoxicity or cell death | High concentration of Gthis compound or solvent: Excessive concentrations of Gthis compound or the organic solvent used for the stock solution can be toxic.[9][10] | Perform a toxicity assay to determine the maximum non-toxic concentration of Gthis compound and the solvent in your system. Use the lowest effective concentration of Gthis compound. |
| Interaction with other compounds: Gthis compound may have synergistic or antagonistic interactions with other components in the experimental medium. | Review the composition of your medium and consider potential interactions. Test the effects of individual components to identify any problematic interactions. |
Data Presentation
Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents
Data for GA3 is provided as a reference due to the lack of specific data for Gthis compound. Solubility is expected to be in a similar range.
| Solvent | Solubility |
| Ethanol | ~5 mg/mL |
| DMSO | ~15 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| Water | Sparingly soluble |
| Acetone | Soluble |
| Methanol | Soluble |
| Chloroform | Insoluble |
| Benzene | Insoluble |
Table 2: Stability of Gibberellic Acid (GA) in Aqueous Solution with Urea
This table demonstrates the stability of a commercial GA formulation over 24 hours at different pH values, indicating good stability under these conditions.[8]
| pH | % GA remaining after 24 hours |
| 4.5 | >98% |
| 8.1 | >98% |
| 9.0 | >98% |
Experimental Protocols
1. Protocol for Preparing a 1 mM Gibberellin this compound Stock Solution
-
Calculate the required mass: The molecular weight of Gthis compound is 348.44 g/mol . To prepare 1 mL of a 1 mM stock solution, you will need 0.348 mg of Gthis compound.
-
Dissolution: Weigh out the calculated amount of Gthis compound and place it in a microcentrifuge tube. Add 1 mL of 100% ethanol (or DMSO) to the tube.
-
Vortex: Vortex the tube until the Gthis compound is completely dissolved. Gentle warming may be required for some gibberellins.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent evaporation.
2. Protocol for a Dwarf Rice (or Arabidopsis) Bioassay to Quantify Gthis compound Bioactivity
This bioassay is a common method to assess the biological activity of gibberellins by observing the elongation of the second leaf sheath in dwarf rice seedlings or hypocotyl elongation in GA-deficient Arabidopsis mutants.
-
Seed Sterilization and Germination:
-
Surface sterilize dwarf rice seeds (e.g., Oryza sativa cv. Tan-ginbozu) or GA-deficient Arabidopsis seeds (e.g., ga1-3) with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 15 minutes.
-
Rinse the seeds thoroughly with sterile distilled water (3-5 times).
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Place the sterilized seeds on sterile, hormone-free Murashige and Skoog (MS) medium in petri dishes.
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Incubate the plates in the dark at 28-30°C for 2-3 days to induce germination.
-
-
Treatment Application:
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Prepare a series of dilutions of your Gthis compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Include a negative control (water or buffer only) and a positive control (e.g., GA3).
-
Select uniformly germinated seedlings and transfer them to new petri dishes or small glass vials containing a fixed volume (e.g., 1 mL) of the different Gthis compound concentrations.
-
-
Incubation and Measurement:
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Incubate the seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 28°C) for a defined period (e.g., 5-7 days).
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After the incubation period, measure the length of the second leaf sheath (for rice) or the hypocotyl (for Arabidopsis) of each seedling using a ruler or digital caliper.
-
-
Data Analysis:
-
Calculate the average length and standard deviation for each treatment group.
-
Plot a dose-response curve with Gthis compound concentration on the x-axis and the measured length on the y-axis.
-
Compare the activity of Gthis compound to the positive control (GA3).
-
Mandatory Visualizations
Caption: Generalized Gibberellin Signaling Pathway.
Caption: Workflow for a Gibberellin Bioassay.
Caption: Troubleshooting Flowchart for Low Bioactivity.
References
- 1. Gibberellin this compound [agrikaido.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Formulations of Gibberellic Acid Ga3 Development Tendency [doraagri.com]
- 7. researchgate.net [researchgate.net]
- 8. flrc.massey.ac.nz [flrc.massey.ac.nz]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Calibrating instruments for accurate Gibberellin A110 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate detection of Gibberellin A110.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for the quantitative analysis of Gibberellin this compound?
A1: For the quantification of Gibberellin this compound, which is typically present in trace amounts in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3] This technique offers the high sensitivity and selectivity required for accurate and reliable quantification.[1] While other methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) exist, they may require derivatization or be less sensitive.[1][4]
Q2: Where can I obtain a certified analytical standard for Gibberellin this compound?
A2: Obtaining a certified reference material (CRM) is crucial for accurate quantification. While a specific CRM for Gibberellin this compound may be less common, certified standards for other gibberellins, such as Gibberellic Acid (GA3), are commercially available from suppliers like Sigma-Aldrich. These can be used for initial system suitability tests and as a reference for developing methods for other gibberellins. For Gibberellin this compound, it is advisable to contact specialized suppliers of plant hormone standards.
Q3: How should I prepare my Gibberellin this compound standard stock solutions and working standards?
A3: Gibberellin this compound standard stock solutions should be prepared by dissolving the neat standard in a high-purity solvent such as methanol or acetonitrile. It is recommended to store stock solutions at -20°C to minimize degradation.[5] Working standards should be prepared by serially diluting the stock solution in the initial mobile phase composition to be used in your LC-MS analysis. This helps to ensure compatibility and good peak shape.
Q4: What are "matrix effects" and how can they impact my Gibberellin this compound measurements?
A4: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the true analyte concentration.[6] In plant hormone analysis, matrix effects are a significant challenge due to the complexity of the biological samples.[8] It is crucial to assess and mitigate matrix effects to ensure data accuracy.[6][8]
Q5: How can I minimize matrix effects in my Gibberellin this compound analysis?
A5: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds from your sample extract.[8][9]
-
Chromatographic Separation: Optimize your LC method to separate Gibberellin this compound from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for Gibberellin this compound is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples.
Q6: What are the best practices for storing plant samples intended for Gibberellin this compound analysis?
A6: Plant samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to quench metabolic activity and prevent degradation of gibberellins. Lyophilization (freeze-drying) can also be used for long-term storage.
Troubleshooting Guide
Even with careful planning, issues can arise during instrument calibration and sample analysis. This guide provides solutions to common problems encountered during Gibberellin this compound detection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Gthis compound Standard | - Incorrect instrument parameters (e.g., mass transitions, collision energy).- Degraded or improperly prepared standard solution.- Contaminated ion source.[10]- Clogged LC system or column. | - Optimize MS parameters by infusing the Gthis compound standard.- Prepare a fresh standard solution.- Clean the ion source according to the manufacturer's instructions.- Troubleshoot the LC system for pressure issues and flush the column. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column overload.[11]- Incompatible injection solvent.- Column contamination or degradation.[10][11]- Temperature fluctuations.[10] | - Dilute the sample or reduce the injection volume.[11]- Ensure the injection solvent is similar to or weaker than the initial mobile phase.[11]- Use a guard column and flush the analytical column.[11]- Use a column oven to maintain a stable temperature. |
| Retention Time Shifts | - Changes in mobile phase composition or pH.[10]- Inconsistent column temperature.- Column aging or contamination.- Air bubbles in the pump. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven.- Replace the column if it is old or contaminated.- Degas the mobile phase and prime the pumps. |
| High Background Noise | - Contaminated mobile phase, solvents, or additives.[10]- Contaminated LC system or mass spectrometer.- Improperly cleaned glassware. | - Use high-purity, LC-MS grade solvents and additives.[10][11]- Flush the entire LC-MS system.- Ensure all glassware is thoroughly cleaned. |
| Inconsistent Results Between Injections | - Carryover from a previous injection.[10]- Inconsistent injection volume.- Sample instability. | - Inject a blank solvent after a high-concentration sample to check for carryover.- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Keep samples in the autosampler at a low temperature. |
Experimental Protocols
Protocol 1: Preparation of Gibberellin this compound Calibration Standards
This protocol describes the preparation of a set of calibration standards for the quantification of Gibberellin this compound.
Materials:
-
Gibberellin this compound analytical standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (optional, for mobile phase acidification)
-
Calibrated micropipettes
-
Autosampler vials
Procedure:
-
Prepare a 1 mg/mL Stock Solution: Accurately weigh 1 mg of the Gibberellin this compound standard and dissolve it in 1 mL of methanol in a volumetric flask. This is your primary stock solution. Store at -20°C.
-
Prepare a 10 µg/mL Working Stock Solution: Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol to create a 10 µg/mL working stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the 10 µg/mL working stock solution with the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) to achieve the desired concentration range for your calibration curve. A typical range might be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
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Transfer to Vials: Transfer the prepared calibration standards to autosampler vials for analysis.
Calibration Curve Data Example:
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 5,230 |
| 0.5 | 26,150 |
| 1 | 51,980 |
| 5 | 258,900 |
| 10 | 521,300 |
| 50 | 2,605,000 |
| 100 | 5,198,500 |
Visualizations
Diagram 1: General Workflow for Gibberellin this compound Analysis
Caption: A generalized workflow for the analysis of Gibberellin this compound from plant samples.
Diagram 2: Hypothetical Gibberellin Signaling Pathway
Caption: A simplified diagram of a hypothetical gibberellin signaling pathway leading to growth promotion.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 3. Multiple Reaction Monitoring Mode Based Liquid Chromatography-Mass Spectrometry Method for Simultaneous Quantification of Brassinolide and Other Plant Hormones Involved in Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of gibberellins using HPLC coupled with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. GA4 Analytical Standard - Lifeasible [lifeasible.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. restek.com [restek.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Gibberellin A110 and Gibberellin A3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of two gibberellins, Gibberellin A110 (Gthis compound) and Gibberellic Acid (GA3). While GA3 is one of the most well-characterized and widely utilized gibberellins in research and agriculture, data on Gthis compound is notably scarce in publicly available scientific literature. This guide synthesizes the available information to facilitate a foundational understanding and to highlight the significant gaps in our knowledge regarding the comparative efficacy of these two plant hormones.
Introduction to Gibberellins
Gibberellins (GAs) are a large family of diterpenoid acids that function as phytohormones, playing a crucial role in regulating various aspects of plant growth and development.[1][2] Their effects include stimulating stem and leaf elongation, inducing seed germination, promoting flowering, and influencing fruit development.[1][2] The biological activity of different gibberellins varies depending on their chemical structure.
Gibberellin A3 (GA3): A Widely Studied Bioactive Gibberellin
Gibberellic acid (GA3) is one of the most biologically active and extensively studied gibberellins.[1] It is known to elicit strong responses in a variety of plant bioassays, making it a standard reference compound in gibberellin research.
Gibberellin this compound (Gthis compound): An Understudied Gibberellin
Gibberellin this compound (Gthis compound) is a less common gibberellin that has been identified in species such as the oil palm (Elaeis guineensis) and spinach (Spinacia oleracea). To date, there is a significant lack of published research on the biological activity and efficacy of Gthis compound, making direct comparisons with GA3 challenging.
Comparative Efficacy: A Data Gap
A direct, quantitative comparison of the efficacy of Gthis compound and GA3 is not possible based on the current body of scientific literature. While numerous studies provide extensive data on the dose-dependent effects of GA3 in various bioassays, similar data for Gthis compound is largely absent. One available study reports that Gthis compound was inactive in the d-5 dwarf maize bioassay at the concentrations tested, though specific details of the experiment are limited.
Data Presentation
The following tables summarize the available information on the biological activity of Gthis compound and provide representative data for GA3 in common gibberellin bioassays.
Table 1: Biological Activity of Gibberellin this compound
| Bioassay System | Observed Effect | Concentration | Source |
| d-5 Dwarf Maize Bioassay | Inactive | Not Specified | [3] |
Table 2: Representative Biological Activity of Gibberellin A3
| Bioassay System | Observed Effect | Effective Concentration Range | Source |
| Rice Seedling Bioassay | Promotes shoot elongation | 0.1 - 10 µ g/plant | [4] |
| Lettuce Hypocotyl Bioassay | Promotes hypocotyl elongation | 0.01 - 10 µg/mL | [5] |
| Dwarf Maize Bioassay (d-1, d-2, d-3, d-5) | Promotes stem elongation | 0.01 - 10 µ g/plant | [6] |
| Barley Aleurone Bioassay | Induces α-amylase production | 10⁻⁵ - 10⁻¹ µg/mL | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to assess gibberellin activity are provided below. These protocols serve as a reference for designing experiments to compare the efficacy of different gibberellins.
Dwarf Rice Seedling Bioassay
This bioassay is a classic method for determining the biological activity of gibberellins by measuring the elongation of shoots in dwarf rice varieties that are deficient in endogenous gibberellins.
Methodology:
-
Plant Material: Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu') are surface-sterilized.
-
Germination: Seeds are germinated on moist filter paper in the dark for 2-3 days.
-
Treatment: Uniformly germinated seedlings are selected and transferred to vials containing a solution of the test gibberellin at various concentrations. Control seedlings are grown in a solution without gibberellin.
-
Growth Conditions: Seedlings are grown under controlled light and temperature conditions for a specified period (e.g., 7 days).
-
Data Collection: The length of the second leaf sheath is measured from the coleoptilar node to the tip of the leaf.
-
Analysis: The increase in shoot length is plotted against the logarithm of the gibberellin concentration to generate a dose-response curve.
Lettuce Hypocotyl Bioassay
This bioassay utilizes the light-inhibited elongation of lettuce hypocotyls to assess gibberellin activity.
Methodology:
-
Plant Material: Lettuce seeds (e.g., 'Grand Rapids') are sown on moist filter paper in petri dishes.
-
Germination: Seeds are germinated in the dark for 24-48 hours to allow for radicle emergence.
-
Treatment: Germinated seeds are transferred to petri dishes containing filter paper soaked with different concentrations of the test gibberellin.
-
Growth Conditions: The petri dishes are placed under continuous light for a set period (e.g., 3-5 days).
-
Data Collection: The length of the hypocotyls is measured.
-
Analysis: A dose-response curve is generated by plotting hypocotyl length against the gibberellin concentration.
Dwarf Maize Bioassay
Similar to the dwarf rice bioassay, this method uses maize mutants with impaired gibberellin biosynthesis to test the activity of exogenous gibberellins.
Methodology:
-
Plant Material: Seeds of a dwarf maize mutant (e.g., d-1, d-2, d-3, d-5) are germinated.
-
Treatment: A small, measured volume of the test gibberellin solution is applied to the first developing leaf of the seedling.
-
Growth Conditions: Seedlings are grown under controlled environmental conditions.
-
Data Collection: The elongation of the treated leaf sheath is measured after a specific time interval.
-
Analysis: The extent of leaf sheath elongation is correlated with the concentration of the applied gibberellin.
Gibberellin Signaling Pathway
The signaling pathway for bioactive gibberellins is generally conserved across different plant species. The binding of a gibberellin to its receptor initiates a cascade of events leading to the degradation of DELLA proteins, which are repressors of gibberellin-responsive genes.
Caption: Gibberellin Signaling Pathway.
Experimental Workflow for Gibberellin Bioassay
The following diagram illustrates a generalized workflow for conducting a gibberellin bioassay to assess the efficacy of a gibberellin compound.
Caption: General workflow for a gibberellin bioassay.
Conclusion
The comparison of the efficacy of Gibberellin this compound and GA3 is severely limited by the lack of available data for Gthis compound. While GA3 is a potent, well-documented plant growth regulator, the biological activity of Gthis compound remains largely uncharacterized. The single report of its inactivity in a dwarf maize bioassay suggests it may not be a biologically active gibberellin in all species or under all conditions. Further research, including direct comparative studies using standardized bioassays, is necessary to elucidate the physiological roles and relative efficacy of Gibberellin this compound. Researchers interested in the biological activity of Gthis compound will need to conduct foundational bioassays to generate the necessary quantitative data for a meaningful comparison with well-established gibberellins like GA3.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [PDF] Assessment of appropriate dosage of gibberellic acid (GA3) for better seed yield of a promising hybrid rice variety | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Gibberellin A110 and Gibberellin A4 in Stem Elongation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gibberellin A110 (Gthis compound) and Gibberellin A4 (GA4) with a focus on their roles in stem elongation. The information presented is based on available scientific literature and is intended to inform research and development in plant biology and agriculture.
Introduction
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, leaf expansion, flowering, and stem elongation.[1] The biological activity of different gibberellins varies significantly based on their chemical structure. This guide focuses on a comparative analysis of Gthis compound and GA4, two distinct gibberellins, and their efficacy in promoting stem elongation.
Gibberellin A4: A Bioactive Gibberellin
Gibberellin A4 is a well-characterized, biologically active gibberellin that is known to potently stimulate stem elongation in a variety of plant species.[2] It belongs to the C19-GAs, a class of gibberellins that are generally considered to be the most active forms.
Gibberellin this compound: An Enigma in Plant Biology
Gibberellin this compound is a C20-gibberellin that has been identified in plant species such as spinach (Spinacia oleracea) and oil palm (Elaeis guineensis).[3][4][5] Its chemical structure is 2β-hydroxy-GA12.[2][3] Despite its identification, there is a notable absence of published data regarding its biological activity, particularly in relation to stem elongation. Gthis compound is formed through the 2β-hydroxylation of GA12.[2] In many cases, 2β-hydroxylation is a catabolic process that leads to the deactivation of gibberellins or their precursors.[6][7] This suggests that Gthis compound may be a less active or inactive form of gibberellin.
Comparative Data on Stem Elongation
A thorough review of scientific literature reveals a significant disparity in the available data for GA4 and Gthis compound. While the effects of GA4 on stem elongation are well-documented, there is no quantitative data available for the bioactivity of Gthis compound.
| Gibberellin | Chemical Class | Bioactivity in Stem Elongation | Supporting Experimental Data |
| Gibberellin A4 (GA4) | C19-GA | High | Widely reported in numerous bioassays (e.g., dwarf rice, maize, pea) to strongly promote stem and hypocotyl elongation.[2] |
| Gibberellin this compound (Gthis compound) | C20-GA | Unknown | No publicly available data from stem elongation bioassays. |
Experimental Protocols
To assess and compare the bioactivity of different gibberellins on stem elongation, standardized bioassays are employed. The dwarf rice micro-drop bioassay is a classic and highly sensitive method.
Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Micro-Drop Bioassay
This bioassay utilizes a dwarf mutant of rice that is deficient in endogenous gibberellin production, making it highly responsive to exogenous application of active GAs.
Materials:
-
Seeds of dwarf rice (e.g., cv. Tan-ginbozu)
-
Solutions of Gibberellin A4 and Gibberellin this compound at various concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10 µg/mL) in a suitable solvent (e.g., 50% acetone)
-
Control solution (solvent only)
-
Petri dishes or vials
-
Filter paper or agar medium
-
Growth chamber with controlled temperature (e.g., 30°C) and light conditions
-
Micropipette
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with a solution of sodium hypochlorite followed by thorough rinsing with sterile water.
-
Germinate seeds on moist filter paper or in a sterile agar medium in the dark at a constant temperature (e.g., 30°C) for 2-3 days until the coleoptile and first leaf emerge.
-
-
Application of Gibberellins:
-
Select uniformly germinated seedlings.
-
Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the test solution (GA4, Gthis compound, or control) to the junction of the coleoptile and the first leaf sheath of each seedling.[8]
-
-
Incubation:
-
Place the treated seedlings in a growth chamber under controlled conditions (e.g., 30°C, continuous light) for a specified period (e.g., 3-5 days).
-
-
Data Collection and Analysis:
-
After the incubation period, measure the length of the second leaf sheath of each seedling.
-
Calculate the average increase in leaf sheath length for each treatment group compared to the control group.
-
Plot a dose-response curve for each gibberellin to determine the concentration required for a half-maximal response.
-
Signaling Pathways and Logical Relationships
The canonical gibberellin signaling pathway provides a framework for understanding how bioactive GAs like GA4 promote stem elongation. The activity of Gthis compound within this pathway remains to be elucidated.
Gibberellin Signaling Pathway
Bioactive gibberellins initiate a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth. The removal of DELLA proteins allows for the expression of genes involved in cell division and cell elongation, ultimately leading to stem growth.
Caption: Gibberellin signaling pathway leading to stem elongation.
Hypothesized Activity of Gthis compound
Based on its structure as a C20-gibberellin and its formation via a likely deactivation step, it is hypothesized that Gthis compound would exhibit low to no activity in a stem elongation bioassay.
Caption: Hypothesized metabolic fate and bioactivity of Gthis compound.
Conclusion
Gibberellin A4 is a well-established, potent promoter of stem elongation with a clearly defined role in the gibberellin signaling pathway. In stark contrast, Gibberellin this compound remains a poorly understood compound. While its chemical structure is known, there is no available experimental data to support its biological activity in stem elongation. Based on its classification as a C20-gibberellin and its likely formation through a deactivation pathway, it is hypothesized that Gthis compound has minimal to no effect on stem elongation. Further research, specifically conducting bioassays as outlined in this guide, is necessary to experimentally determine the physiological role of Gthis compound and validate this hypothesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Cloning of GA 2-Oxidase3 from Spinach and Its Ectopic Expression in Nicotiana sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.msu.edu [research.msu.edu]
- 4. era.rothamsted.ac.uk [era.rothamsted.ac.uk]
- 5. Gibberellin this compound [agrikaido.com]
- 6. pnas.org [pnas.org]
- 7. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Gibberellin A110: Receptor Specificity and Potential for Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gibberellin A110 (Gthis compound) in the context of its interaction with plant hormone receptors. Due to a lack of direct experimental data on the cross-reactivity of Gthis compound with receptors for other hormones such as auxins, cytokinins, abscisic acid, and ethylene, this document focuses on the known specificity of the gibberellin receptor, GID1, and establishes a framework for assessing potential off-target interactions.
Introduction to Gibberellin this compound and Receptor Signaling
Gibberellin this compound is a C20-gibberellin, a class of diterpenoid plant hormones that play crucial roles in various developmental processes, including seed germination, stem elongation, and flower development. The primary receptor for gibberellins is the GIBBERELLIN INSENSITIVE DWARF1 (GID1), a soluble protein that, upon binding to a bioactive gibberellin, undergoes a conformational change. This change facilitates the interaction between the GID1-GA complex and DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The formation of the GID1-GA-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins, thereby activating gibberellin signaling pathways.
Gibberellin Receptor (GID1) Specificity
The specificity of the GID1 receptor for different gibberellin molecules is a critical determinant of their biological activity. While direct binding data for Gthis compound is not available in the reviewed literature, studies on rice (Oryza sativa) GID1 (OsGID1) provide quantitative insights into the receptor's affinity for various gibberellins.
Table 1: Comparison of Binding Affinities of Various Gibberellins to the Rice GID1 Receptor. The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor; a lower KD value indicates a higher binding affinity.
| Gibberellin | Bioactivity | Dissociation Constant (KD) to OsGID1 (M) | Relative Affinity to GA4 (%) |
| GA4 | Bioactive | 3.71 x 10-8 | 100 |
| GA1 | Bioactive | 3.05 x 10-7 | 12.1 |
| GA3 | Bioactive | 2.96 x 10-7 | 12.5 |
| GA9 | Inactive Precursor | > 10-5 | < 0.7 |
| GA34 | Inactive Metabolite | > 10-5 | < 0.2 |
Data extrapolated from studies on OsGID1 and presented for comparative purposes.
The data clearly indicates that the GID1 receptor exhibits a high degree of specificity for bioactive gibberellins like GA4. The presence of a hydroxyl group at the C13 position, as seen in GA1 and GA3, reduces the binding affinity compared to GA4. Inactive forms, such as the precursor GA9 and the metabolite GA34, show negligible binding. This specificity is crucial for the precise regulation of plant growth and development.
Potential for Cross-Reactivity with Other Hormone Receptors
While the primary signaling pathway for gibberellins is well-defined, the potential for cross-reactivity of gibberellins with receptors of other hormone families remains an area of active investigation. Hormonal crosstalk is a known phenomenon in plant biology, often occurring at the level of downstream signaling components or through metabolic pathways. However, direct receptor-level cross-reactivity is less common but cannot be entirely ruled out without direct experimental evidence.
To date, no published studies have demonstrated direct binding or activation of auxin, cytokinin, abscisic acid, or ethylene receptors by Gibberellin this compound or other gibberellins. However, some studies have shown that certain proteins can bind to multiple classes of hormones. For instance, some Cytokinin-Specific Binding Proteins (CSBPs) have been found to also bind gibberellic acid (GA3), suggesting that promiscuous binding sites may exist in some protein families.
Given the absence of data for Gthis compound, we propose a series of experiments to systematically evaluate its potential for cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
To investigate the potential cross-reactivity of Gibberellin this compound with other hormone receptors, the following experimental approaches are recommended:
Radioligand Displacement Assay
This assay measures the ability of a non-labeled compound (Gthis compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Methodology:
-
Receptor Preparation: Prepare membrane fractions or purified recombinant receptor proteins for the target hormone receptors (e.g., auxin receptor TIR1, cytokinin receptor AHK3, abscisic acid receptor PYL/RCAR, ethylene receptor ETR1).
-
Radioligand Binding: Incubate the receptor preparation with a known concentration of a high-affinity radiolabeled ligand specific to that receptor (e.g., [3H]-IAA for auxin receptors, [14C]-zeatin for cytokinin receptors).
-
Competition: In parallel incubations, add increasing concentrations of unlabeled Gibberellin this compound.
-
Separation and Detection: Separate the bound from the free radioligand using a filtration method. Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Gthis compound concentration. Calculate the IC50 value (the concentration of Gthis compound that inhibits 50% of the specific binding of the radioligand) to determine the binding affinity of Gthis compound for the receptor.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system can be adapted to screen for interactions between a hormone and a receptor that result in the formation of a protein complex.
Methodology:
-
Vector Construction: Clone the target hormone receptor (e.g., GID1 as a positive control, or an auxin receptor) into a bait vector (containing a DNA-binding domain, BD) and a known interacting protein (e.g., a DELLA protein for GID1, or an Aux/IAA protein for an auxin receptor) into a prey vector (containing an activation domain, AD).
-
Yeast Transformation: Co-transform yeast cells with the bait and prey vectors.
-
Interaction Assay: Grow the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ). Interaction between the bait and prey proteins, facilitated by the presence of a hormone, will activate the reporter gene, allowing for cell growth and/or a colorimetric change.
-
Cross-Reactivity Test: Perform the assay in the presence of varying concentrations of Gibberellin this compound and compare the results to those obtained with the cognate hormone. Activation of the reporter gene in the presence of Gthis compound would suggest a potential interaction.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.
Methodology:
-
Chip Preparation: Immobilize the purified recombinant target hormone receptor onto a sensor chip.
-
Analyte Injection: Flow a solution containing Gibberellin this compound over the sensor chip surface.
-
Signal Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the analyte (Gthis compound) binding to the immobilized receptor.
-
Data Analysis: Generate a sensorgram to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Gibberellin Signaling Pathway.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
Conclusion
The specificity of hormone-receptor interactions is fundamental to the precise regulation of plant physiology. While Gibberellin this compound is presumed to act through the GID1 receptor, the absence of direct experimental data on its potential cross-reactivity with other hormone receptors necessitates a cautious and evidence-based approach. The high specificity of the GID1 receptor for bioactive gibberellins suggests that significant cross-reactivity at the receptor level may be unlikely. However, the experimental protocols outlined in this guide provide a robust framework for systematically investigating this possibility. The findings from such studies would be invaluable for researchers in the fields of plant science and for professionals involved in the development of plant growth regulators, ensuring a comprehensive understanding of the molecular action of compounds like Gibberellin this compound.
Unraveling Functional Redundancy: A Comparative Guide to Gibberellin A110 and Other Gibberellins
A comprehensive analysis of the functional similarities and differences between Gibberellin A110 (Gthis compound) and other members of the gibberellin family remains a subject of ongoing scientific inquiry. While the chemical structure of Gthis compound has been elucidated, a significant gap exists in the scientific literature regarding its biological activity and, consequently, its functional redundancy with other well-characterized gibberellins (GAs).
Gibberellin this compound was first identified in Elaeis guineensis (African oil palm) and Spinacia oleracea (spinach).[1] Its structure was confirmed as 2β-hydroxy-GA12 through synthesis and gas chromatography-mass spectrometry analysis.[2] Gibberellins are a large family of diterpenoid plant hormones that play crucial roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[3][4][5]
Functional redundancy is a common phenomenon among gibberellins, where different GA molecules can elicit similar physiological responses. This is often due to their ability to bind to and activate the same receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), initiating a signaling cascade that leads to the degradation of DELLA proteins, which are negative regulators of GA responses. The extent of functional redundancy is typically evaluated by comparing the biological activity of different GAs in various bioassays.
Despite the structural characterization of Gthis compound, publicly available research detailing its efficacy in standard gibberellin bioassays is currently unavailable. Therefore, a direct comparison of its biological activity with other GAs, such as the widely studied GA3, GA1, or GA4, cannot be compiled at this time. Such a comparison would require experimental data from established assays like the dwarf rice seedling bioassay, the barley aleurone layer assay, or the pea stem elongation assay.
The Gibberellin Signaling Pathway: A Common Route of Action
The generally accepted model of gibberellin signaling provides a framework for understanding how different GAs might function. The binding of a bioactive GA to the GID1 receptor triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This complex is then recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of DELLA proteins derepresses the expression of GA-responsive genes, ultimately leading to various growth and developmental responses. It is plausible that Gthis compound, if biologically active, would operate through this conserved pathway.
Figure 1. Simplified diagram of the gibberellin signaling pathway.
Standard Bioassays for Assessing Gibberellin Activity
To determine the biological activity and potential redundancy of Gthis compound, it would need to be tested in established bioassays. These assays are designed to measure a specific physiological response to applied GAs in a dose-dependent manner.
Dwarf Rice Seedling Bioassay
This assay is highly sensitive for detecting bioactive gibberellins. Dwarf rice mutants that are deficient in endogenous GA production exhibit a stunted phenotype. The application of exogenous bioactive GAs rescues this phenotype, causing a measurable increase in the length of the second leaf sheath. The extent of this elongation is proportional to the concentration and activity of the applied GA.
Figure 2. Experimental workflow for the dwarf rice seedling bioassay.
Barley Aleurone Layer Bioassay
This assay measures the induction of α-amylase synthesis in the aleurone layer of barley grains in response to GAs. The aleurone layer, when treated with bioactive GAs, secretes α-amylase, which breaks down starch in the endosperm. The amount of α-amylase produced, or the resulting sugar content, can be quantified and is correlated with the activity of the applied GA.
Future Directions
To ascertain the functional redundancy of Gibberellin this compound, future research should focus on:
-
Bioactivity Screening: Testing Gthis compound across a range of concentrations in various established gibberellin bioassays.
-
Comparative Studies: Directly comparing the dose-response curves of Gthis compound with those of other known bioactive GAs.
-
Receptor Binding Assays: Investigating the binding affinity of Gthis compound to the GID1 receptor to understand its potential to initiate the signaling cascade.
-
Metabolic Studies: Determining the metabolic fate of Gthis compound in planta to see if it is converted to other known bioactive or inactive forms.
Until such experimental data becomes available, the functional role of Gibberellin this compound in plant physiology and its relationship with other gibberellins will remain speculative. The scientific community awaits further research to fully integrate this gibberellin into the broader understanding of plant hormone function.
References
- 1. Gibberellin this compound [agrikaido.com]
- 2. Synthesis and confirmation of structure for a new gibberellin, 2 beta-hydroxy-GA12 (Gthis compound), from spinach and oil palm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Current advances in gibberellic acid (GA3) production, patented technologies and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Gibberellin-Treated Plants: A Case Study of GA3 vs. GA4
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the transcriptomic effects of different gibberellins on plants. Due to the limited availability of specific transcriptomic data for Gibberellin A110, this document presents a detailed comparison of the more extensively studied gibberellins, GA3 and GA4, based on published experimental data. This serves as a practical example of comparative transcriptomics in the context of plant hormone research.
Gibberellins are a large family of diterpenoid plant hormones that play crucial roles in various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] Different gibberellin types can elicit distinct physiological and transcriptomic responses. Understanding these differences is vital for agricultural and biotechnological applications.
Comparative Transcriptomic Data: GA3 vs. GA4 in Tree Peony
A study on tree peony (Paeonia suffruticosa) investigated the differential effects of GA3 and GA4 on bud dormancy release. Transcriptomic analysis revealed a significant number of differentially expressed genes (DEGs) upon treatment with each gibberellin compared to a mock control.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Tree Peony Buds
| Comparison Group | Total DEGs | Up-regulated DEGs | Down-regulated DEGs |
| GA3 vs. Mock | 879 | 405 | 474 |
| GA4 vs. Mock | 2,595 | 1,187 | 1,408 |
| GA3 vs. GA4 | 1,179 | 547 | 632 |
Data sourced from a study on tree peony bud dormancy release.[3][4]
The data indicates that GA4 treatment resulted in a larger number of DEGs compared to GA3 treatment, suggesting a broader transcriptomic impact under the studied conditions. The comparison between GA3 and GA4 treatments also highlights a substantial number of genes that are differentially regulated, indicating distinct modes of action at the molecular level.[3][4]
Experimental Protocols
A generalized workflow for comparative transcriptomics of gibberellin-treated plants is outlined below. This is a composite protocol based on common practices in plant transcriptomics research.[5][6][7][8][9]
1. Plant Material and Gibberellin Treatment:
-
Plant Species: Arabidopsis thaliana, Rice (Oryza sativa), or other species of interest.
-
Growth Conditions: Grow plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Treatment: Apply gibberellin solutions (e.g., 100 µM GA3, GA4, or other gibberellins) and a mock solution (containing the solvent used for gibberellins) to the plants. Application can be via spraying or watering.
-
Sampling: Collect tissue samples at specific time points after treatment (e.g., 1, 3, 6, 12, 24 hours) and immediately freeze them in liquid nitrogen.
2. RNA Extraction and Library Preparation:
-
RNA Isolation: Extract total RNA from the collected plant tissues using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 bioanalyzer.
-
Library Construction: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
3. Sequencing and Bioinformatic Analysis:
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Perform quality checks on the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the quality-filtered reads to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment groups and the control using software packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological functions of the DEGs.
Visualizations
Gibberellin Signaling Pathway
The following diagram illustrates the core components and interactions within the gibberellin signaling pathway in plants.
Caption: A simplified diagram of the gibberellin signaling pathway.
Experimental Workflow for Comparative Transcriptomics
This diagram outlines the key steps involved in a typical comparative transcriptomics experiment.
Caption: A flowchart illustrating the experimental workflow for comparative transcriptomics.
References
- 1. byjus.com [byjus.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. GA3 is superior to GA4 in promoting bud endodormancy release in tree peony (Paeonia suffruticosa) and their potential working mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pre-harvest treatment with gibberellin (GA3) and nitric oxide donor (SNP) enhances post-harvest firmness of grape berries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome Analysis Reveals Candidate Genes Involved in Gibberellin-Induced Fruit Development in Rosa roxburghii - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Gibberellin A110: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of experimental results obtained using Gibberellin A110 (Gthis compound). Due to a lack of publicly available, direct comparative studies on the bioactivity of Gthis compound against other gibberellins, this document focuses on providing the necessary experimental protocols and pathway information to enable researchers to conduct their own robust comparisons.
Gibberellin this compound is a C20-gibberellin 6-carboxylic acid first identified in Spinacia oleracea (spinach) and Elaeis guineensis (African palm oil)[1]. Like other gibberellins (GAs), it is presumed to play a role in regulating plant growth and development, including processes such as stem elongation, seed germination, and flowering[2][3][4]. To ascertain its specific efficacy and potential advantages over other widely used gibberellins such as GA1, GA3, and GA4, rigorous quantitative bioassays are essential.
Data Presentation: A Template for Comparison
To facilitate a clear comparison of Gibberellin this compound with other alternatives, all quantitative data should be summarized in a structured format. Below are template tables that can be populated with experimental findings.
Table 1: Comparative Bioactivity in Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Seedling Bioassay
| Gibberellin | Concentration (µg/mL) | Mean Second Leaf Sheath Elongation (mm) ± SD | Minimum Effective Concentration (µg/mL) |
| Gibberellin this compound | e.g., 0.001 | ||
| e.g., 0.01 | |||
| e.g., 0.1 | |||
| e.g., 1.0 | |||
| Gibberellin A1 (Alternative) | e.g., 0.001 | ||
| e.g., 0.01 | |||
| e.g., 0.1 | |||
| e.g., 1.0 | |||
| Gibberellin A3 (Alternative) | e.g., 0.001 | ||
| e.g., 0.01 | |||
| e.g., 0.1 | |||
| e.g., 1.0 | |||
| Negative Control (Buffer) | N/A | N/A |
Table 2: Receptor Binding Affinity
| Gibberellin | IC50 (nM) | Ki (nM) |
| Gibberellin this compound | ||
| Gibberellin A4 (Alternative) | ||
| Labeled Ligand ([3H]GA4) |
Experimental Protocols
Dwarf Rice Seedling Bioassay
This bioassay is a sensitive method for quantifying the biological activity of gibberellins by measuring the elongation of the second leaf sheath in dwarf rice seedlings[5][6][7][8][9].
Materials:
-
Seeds of dwarf rice (Oryza sativa L. cv. Tan-ginbozu)
-
Gibberellin this compound and other gibberellins for comparison
-
Ethanol (for stock solution preparation)
-
Surfactant (e.g., Tween 20)
-
Sterile distilled water
-
Petri dishes
-
Filter paper
-
Incubator with controlled temperature and light
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize dwarf rice seeds with a suitable agent (e.g., 1% sodium hypochlorite solution) for 15 minutes, followed by thorough rinsing with sterile distilled water.
-
Place sterilized seeds on moist filter paper in petri dishes and incubate in the dark at 30-32°C for 48 hours.
-
-
Seedling Selection:
-
Select uniformly germinated seedlings with a shoot length of approximately 2 mm.
-
-
Application of Gibberellins:
-
Prepare stock solutions of Gibberellin this compound and other test gibberellins in ethanol and then dilute to the desired final concentrations with sterile distilled water containing a small amount of surfactant (e.g., 0.05% Tween 20).
-
Apply a small, fixed volume (e.g., 1 µL) of each gibberellin solution to the junction of the coleoptile and the first leaf of the selected seedlings. Use a buffer solution with surfactant as a negative control.
-
-
Incubation and Measurement:
-
Incubate the treated seedlings under continuous light at 30-32°C for 3 to 5 days.
-
After the incubation period, measure the length of the second leaf sheath to the nearest millimeter.
-
-
Data Analysis:
-
For each treatment, calculate the mean and standard deviation of the second leaf sheath length.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.
-
Gibberellin Receptor Competitive Binding Assay
This assay determines the binding affinity of a ligand to its receptor by measuring the displacement of a labeled ligand.
Materials:
-
Recombinant gibberellin receptor protein (e.g., GID1)
-
Radiolabeled gibberellin (e.g., [3H]GA4)
-
Unlabeled Gibberellin this compound and other competitor gibberellins
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Filter plates (e.g., glass fiber)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a multi-well filter plate, combine the recombinant GID1 receptor, a fixed concentration of the radiolabeled gibberellin, and varying concentrations of the unlabeled competitor gibberellin (Gibberellin this compound or alternatives).
-
Include control wells with no competitor (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).
-
-
Incubation:
-
Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through the filter plate under vacuum. The receptor and bound ligand will be retained on the filter, while the unbound ligand passes through.
-
Wash the filters with cold binding buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Dry the filters, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualization
Below are diagrams representing the generalized gibberellin signaling pathway and a typical experimental workflow for a gibberellin bioassay.
Caption: Generalized Gibberellin Signaling Pathway.
Caption: Dwarf Rice Seedling Bioassay Workflow.
References
- 1. Gibberellin this compound [agrikaido.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. academic.oup.com [academic.oup.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. jircas.go.jp [jircas.go.jp]
- 7. Nondwarf rice seedling bioassay for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Independent Verification of Gibberellin A110's Role in Germination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, most notably seed germination, stem elongation, and flowering.[1][2] To date, over 100 gibberellins have been identified, each designated with a number (e.g., GA1, GA3).[1] While the biological activities of many gibberellins, such as GA1, GA3, GA4, and GA7, have been extensively studied and are well-established, the functional role of others remains largely unknown. This guide focuses on Gibberellin A110 (Gthis compound), a C20-gibberellin identified in species such as oil palm (Elaeis guineensis) and spinach (Spinacia oleracea).[3] Despite its discovery and chemical characterization, there is a significant lack of publicly available experimental data verifying its role in any physiological process, including seed germination.
This guide aims to provide a comparative framework for the potential investigation of Gthis compound's activity in seed germination. By summarizing the well-documented effects of established bioactive gibberellins and detailing standard experimental protocols, we provide a foundation for researchers to design and execute studies to independently verify and characterize the function of Gthis compound.
Comparative Analysis of Bioactive Gibberellins in Seed Germination
The most well-characterized gibberellins in the context of seed germination are GA1, GA3, GA4, and GA7. These compounds are known to break seed dormancy and promote germination by stimulating the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm to nourish the embryo.[4][5]
Table 1: Comparative Efficacy of Selected Gibberellins on Seed Germination
| Gibberellin | Chemical Formula | Bioactive Form | Key Effects on Germination | Typical Effective Concentration Range |
| GA1 | C19H24O6 | Yes | Promotes germination, particularly in GA-deficient mutants. | 1-100 µM |
| GA3 (Gibberellic Acid) | C19H22O6 | Yes | Widely used to break dormancy and promote uniform germination across a broad range of species.[6] | 10-1000 ppm (approximately 29-2870 µM)[7] |
| GA4 | C19H24O5 | Yes | Highly active in promoting germination, often more so than GA1 in certain species. | 0.1-10 µM |
| GA7 | C19H22O5 | Yes | Promotes germination, often used in combination with GA4. | 0.1-10 µM |
| Gthis compound | C20H28O5 | Unknown | No experimental data available. | To be determined. |
Experimental Protocols for Investigating Gibberellin Activity in Seed Germination
To independently verify the role of Gthis compound in germination, standardized bioassays are required. The following protocols provide a general framework that can be adapted for specific plant species.
Seed Germination Bioassay
This experiment is designed to assess the direct effect of a gibberellin on the germination rate and speed of seeds.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or a species in which Gthis compound was identified).
-
Gibberellin stock solutions (Gthis compound, GA3 as a positive control).
-
Sterile petri dishes with filter paper or agar-based germination medium.
-
Growth chamber or incubator with controlled temperature and light conditions.
-
Distilled water (negative control).
Methodology:
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. This can be achieved by washing seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution, and then rinsing several times with sterile distilled water.
-
Plating: Place a consistent number of seeds (e.g., 50-100) evenly onto the filter paper or germination medium in each petri dish.
-
Treatment Application: Add a defined volume of the different gibberellin solutions (e.g., 0.1, 1, 10, 100 µM of Gthis compound) and the control solutions (distilled water, GA3) to the respective petri dishes. Ensure the filter paper is saturated but not flooded.
-
Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Data Collection: Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 7-14 days).
-
Analysis: Calculate the final germination percentage and the mean germination time for each treatment. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed differences.
α-Amylase Activity Assay
This assay measures the induction of α-amylase, a key enzyme in seed germination stimulated by bioactive gibberellins.
Materials:
-
De-embryonated seeds or aleurone layers from cereal grains (e.g., barley).
-
Gibberellin solutions (Gthis compound, GA3 as a positive control).
-
Incubation buffer.
-
Starch solution.
-
Iodine reagent (I2-KI).
-
Spectrophotometer.
Methodology:
-
Tissue Preparation: Isolate aleurone layers or use de-embryonated seeds and place them in a sterile incubation medium.
-
Treatment: Add different concentrations of Gthis compound and GA3 to the incubation medium. Include a control with no added gibberellin.
-
Incubation: Incubate the tissues for a period sufficient to allow for enzyme synthesis and secretion (e.g., 24-48 hours).
-
Enzyme Extraction: Collect the incubation medium, which will contain the secreted α-amylase.
-
Enzyme Assay: Mix the collected medium with a starch solution and incubate for a specific time. Stop the reaction and add iodine reagent. The intensity of the blue color is inversely proportional to the α-amylase activity, which can be quantified using a spectrophotometer.
-
Analysis: Compare the α-amylase activity induced by Gthis compound to that of the positive and negative controls.
Visualizing Signaling Pathways and Experimental Workflows
Gibberellin Signaling Pathway
The canonical gibberellin signaling pathway involves the GA receptor GID1, DELLA proteins (which are repressors of GA signaling), and an F-box protein. In the absence of GA, DELLA proteins inhibit transcription factors, repressing growth-related gene expression. When bioactive GA is present, it binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and DELLA proteins. This complex is then recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. This relieves the repression of transcription factors, allowing for the expression of genes involved in germination and growth.[8]
Caption: Gibberellin signaling pathway leading to gene expression and germination.
Experimental Workflow for Seed Germination Bioassay
The following diagram illustrates the key steps in conducting a seed germination bioassay to test the effect of a gibberellin.
Caption: Workflow for a typical seed germination bioassay.
Conclusion and Future Directions
While Gibberellin this compound has been identified in plant species, its biological function, particularly in seed germination, remains unverified. This guide provides a comparative context by summarizing the well-established roles of other bioactive gibberellins and outlines the necessary experimental protocols to investigate Gthis compound's potential activity. The provided workflows and signaling pathway diagrams serve as a visual aid for understanding the established mechanisms and designing new experiments.
Future research should focus on conducting the described bioassays to determine if Gthis compound can induce germination, and if so, at what optimal concentration. Further studies could investigate its binding affinity to the GID1 receptor and its ability to promote the degradation of DELLA proteins. Elucidating the role of Gthis compound will contribute to a more comprehensive understanding of the gibberellin family and their intricate regulation of plant development. This knowledge could have significant implications for agriculture and the development of new plant growth regulators.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin this compound [agrikaido.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Gibberellin Activity: A Framework for Evaluating Gibberellin A110
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. To date, over 100 different gibberellins have been identified, each with potentially unique biological activities. This guide provides a framework for the comparative analysis of gibberellin bioactivity, with a special focus on providing a template for the evaluation of Gibberellin A110 (Gthis compound). While Gthis compound has been identified in plant species such as spinach (Spinacia oleracea) and the African oil palm (Elaeis guineensis), a comprehensive meta-analysis is not feasible due to the current lack of publicly available quantitative data from comparative studies. This guide presents standardized experimental protocols for key gibberellin bioassays, illustrative data tables for comparative analysis, and detailed signaling pathway diagrams to facilitate a thorough understanding and future evaluation of Gthis compound and other novel gibberellins.
Introduction to Gibberellin this compound
Gibberellin this compound (Gthis compound) is a C20-gibberellin, a class of gibberellins that are precursors to the more biologically active C19-gibberellins. Its presence has been confirmed in select plant species, yet its specific biological functions and relative potency compared to other well-characterized gibberellins like GA3 and GA4 remain to be elucidated. This guide aims to bridge this knowledge gap by providing the necessary tools and frameworks for researchers to conduct and compare studies on Gthis compound.
Comparative Data on Gibberellin Activity (Illustrative)
Due to the absence of specific quantitative data for Gibberellin this compound in the scientific literature, the following tables are presented as illustrative examples. These tables demonstrate how comparative data on the biological activity of various gibberellins, including Gthis compound, would be structured for effective analysis. The data for GA1, GA3, and GA4 are hypothetical and based on typical results from the described bioassays.
Table 1: Effect of Different Gibberellins on Dwarf Rice Second Leaf Sheath Elongation
| Gibberellin | Concentration (µM) | Mean Leaf Sheath Elongation (mm ± SD) | Fold Increase vs. Control |
| Control | 0 | 5.2 ± 0.8 | 1.0 |
| Gthis compound | 0.01 | Data Not Available | Data Not Available |
| 0.1 | Data Not Available | Data Not Available | |
| 1.0 | Data Not Available | Data Not Available | |
| GA1 | 0.01 | 10.5 ± 1.2 | 2.0 |
| 0.1 | 18.3 ± 1.5 | 3.5 | |
| 1.0 | 25.1 ± 2.0 | 4.8 | |
| GA3 | 0.01 | 12.6 ± 1.3 | 2.4 |
| 0.1 | 22.0 ± 1.8 | 4.2 | |
| 1.0 | 30.5 ± 2.5 | 5.9 | |
| GA4 | 0.01 | 11.8 ± 1.1 | 2.3 |
| 0.1 | 20.7 ± 1.6 | 4.0 | |
| 1.0 | 28.9 ± 2.2 | 5.6 |
Table 2: Effect of Different Gibberellins on Lettuce Hypocotyl Elongation
| Gibberellin | Concentration (µM) | Mean Hypocotyl Length (mm ± SD) | Percent Increase vs. Control |
| Control | 0 | 3.1 ± 0.4 | 0% |
| Gthis compound | 0.1 | Data Not Available | Data Not Available |
| 1.0 | Data Not Available | Data Not Available | |
| 10.0 | Data Not Available | Data Not Available | |
| GA1 | 0.1 | 5.9 ± 0.6 | 90% |
| 1.0 | 9.7 ± 0.9 | 213% | |
| 10.0 | 12.5 ± 1.1 | 303% | |
| GA3 | 0.1 | 7.2 ± 0.7 | 132% |
| 1.0 | 11.8 ± 1.0 | 281% | |
| 10.0 | 15.3 ± 1.3 | 394% | |
| GA4 | 0.1 | 6.8 ± 0.6 | 119% |
| 1.0 | 11.1 ± 0.9 | 258% | |
| 10.0 | 14.4 ± 1.2 | 365% |
Experimental Protocols
Detailed methodologies for key gibberellin bioassays are provided below. These protocols are standardized to ensure reproducibility and allow for valid comparisons across different studies and gibberellin types.
Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Bioassay
This bioassay is highly sensitive and specific for gibberellins and measures the elongation of the second leaf sheath.
-
Plant Material: Seeds of a gibberellin-deficient dwarf rice cultivar, such as 'Tan-ginbozu'.
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% (v/v) ethanol for 1 minute, followed by 2% (w/v) sodium hypochlorite solution for 30 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Germinate the seeds on sterile, moist filter paper in Petri dishes in the dark at 30°C for 48 hours.
-
-
Experimental Setup:
-
Select uniformly germinated seedlings and transfer them to test tubes or vials containing 1 ml of the test solution.
-
Test solutions should consist of a basal medium (e.g., Murashige and Skoog) supplemented with a range of concentrations of the gibberellin to be tested (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µM). A control group with no added gibberellin must be included.
-
Grow the seedlings under controlled conditions (e.g., 16-hour photoperiod, 28°C) for 7 days.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the length of the second leaf sheath of each seedling.
-
Calculate the mean and standard deviation for each treatment group.
-
Plot a dose-response curve to determine the optimal concentration and relative activity of the tested gibberellin.
-
Lettuce (Lactuca sativa L.) Hypocotyl Elongation Bioassay
This is a classic and relatively simple bioassay for determining gibberellin activity.
-
Plant Material: Seeds of a light-sensitive lettuce variety, such as 'Grand Rapids'.
-
Seed Germination:
-
Sow lettuce seeds on moist filter paper in Petri dishes.
-
Expose the seeds to red light for 5-10 minutes to stimulate germination and then place them in complete darkness at 25°C for 48 hours.
-
-
Experimental Setup:
-
Select seedlings with a hypocotyl length of 2-3 mm.
-
Transfer the seedlings to Petri dishes containing filter paper moistened with the test solutions.
-
Test solutions should contain a buffer (e.g., 2 mM MES, pH 6.0) and a range of gibberellin concentrations.
-
Incubate the Petri dishes under continuous white light at 25°C for 72 hours.
-
-
Data Collection and Analysis:
-
Measure the final hypocotyl length of each seedling.
-
Calculate the mean and standard deviation for each treatment.
-
Compare the elongation in the presence of different gibberellins to the control.
-
Gibberellin Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted gibberellin signaling pathway and a typical experimental workflow for a gibberellin bioassay.
Safety Operating Guide
Essential Safety and Logistical Information for Handling MoldX® A110 (Aluminum Hydroxide)
In the handling of chemical substances, precision and safety are paramount. The designation "A110" can refer to several different materials. To ensure the highest level of safety, it is crucial to identify the specific substance you are working with by referencing the manufacturer's label and the corresponding Safety Data Sheet (SDS).
This guide provides detailed personal protective equipment (PPE) recommendations and handling procedures for MoldX® this compound , which is 100% Aluminum Hydroxide (CAS Number: 21645-51-2) .[1] If you are handling a different substance designated as this compound, you must consult its specific SDS for appropriate safety measures.
MoldX® this compound is a solid, odorless powder.[1] While it is considered to have low hazard for usual industrial or commercial handling, proper PPE and handling procedures are essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling MoldX® this compound.
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be required for operations with a significant splash hazard.[2] |
| Hand Protection | Use protective gloves that are resistant to the material being handled. For powders, disposable nitrile gloves are generally suitable for short-term protection. Always inspect gloves for any damage before use.[2][3] |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact.[4] For tasks with a higher risk of dust generation, consider wearing coveralls. Ensure that clothing covers the entire body.[4] |
| Respiratory Protection | If engineering controls (like a fume hood) are not sufficient to maintain exposure below permissible limits, or if there is a risk of inhaling dust, a respirator is required.[2] The type of respirator will depend on the exposure level and should be selected in accordance with respiratory protection regulations. |
| Footwear | Wear closed-toe, closed-heel shoes that cover the entire foot.[2][5] |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the stability of MoldX® this compound and ensuring a safe working environment.
| Procedure | Guideline |
| Handling | Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). Wash hands thoroughly after handling. |
| Storage | Store in a dry, well-ventilated place. Keep containers tightly closed when not in use. Store away from incompatible materials, such as strong acids.[1] |
| Spill Response | For spills, avoid creating dust. Wear appropriate PPE, including respiratory protection. Carefully sweep or vacuum up the spilled material and place it in a suitable container for disposal. Clean the spill area with water. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6] |
Emergency First Aid Procedures
In the event of exposure to MoldX® this compound, follow these first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with a steady, gentle stream of water for several minutes, holding the eyelids apart.[1] If irritation persists, seek medical attention. |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Inhalation | If inhaled, move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1] |
| Ingestion | Ingestion is not a likely route of exposure in a laboratory setting.[1] If ingestion occurs, do not induce vomiting. Rinse mouth with water. Seek medical advice if you feel unwell. |
Experimental Workflow for Handling MoldX® this compound
The following diagram outlines the standard workflow for safely handling MoldX® this compound in a laboratory setting.
Caption: Workflow for Safe Handling of MoldX® this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
